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  • Product: 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde
  • CAS: 960198-49-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Architecture and Applied Chemistry of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde

Executive Summary The compound 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) is a high-purity, multi-functional heterocyclic building block that has become a cornerstone in advanced organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) is a high-purity, multi-functional heterocyclic building block that has become a cornerstone in advanced organic synthesis[1]. Combining an electron-deficient pyrimidine core with a sterically and electronically tuned difluorophenyl moiety, this compound is primarily utilized as a key synthon in the pharmaceutical industry for the development of novel kinase inhibitors and small-molecule therapeutics[1]. This whitepaper provides an in-depth technical analysis of its molecular architecture, physicochemical properties, synthetic methodology, and downstream applications.

Molecular Architecture & Design Rationale

The structural design of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is highly deliberate, merging three distinct chemical features to optimize its utility in drug discovery:

  • The Pyrimidine Core: Pyrimidines are privileged scaffolds in medicinal chemistry. The two nitrogen atoms act as potent hydrogen-bond acceptors, frequently engaging the backbone amides (e.g., Met or Cys residues) within the ATP-binding hinge region of kinases. Furthermore, the electron-deficient nature of the pyrimidine ring enhances the metabolic stability of the molecule.

  • The 2,5-Difluorophenyl Substituent: The strategic placement of fluorine atoms at the 2 and 5 positions of the phenyl ring serves a dual purpose. First, the highly electronegative fluorine atoms lower the pKa of adjacent C-H bonds and increase the overall lipophilicity (LogP), which is critical for membrane permeability. Second, they provide a steric and electronic shield that blocks cytochrome P450-mediated oxidative metabolism at these specific positions, thereby increasing the half-life of downstream drug candidates.

  • The 5-Carbaldehyde Handle: The aldehyde group at the 5-position acts as a highly reactive electrophilic center. It is primed for late-stage functionalization, allowing chemists to easily install solubilizing groups (such as piperazines or morpholines) via reductive amination, or to extend the carbon framework via Wittig olefinations and Knoevenagel condensations.

Physicochemical Profiling

Understanding the physical and computational chemical data is essential for predicting the behavior of this intermediate during scale-up and formulation. The data below summarizes its core properties[1][2].

PropertyValue
IUPAC Name 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde
CAS Number 960198-49-6
Molecular Formula C₁₁H₆F₂N₂O
Molecular Weight 220.18 g/mol
Exact Mass 220.0448 g/mol
Hydrogen Bond Acceptors 3 (2 Pyrimidine N, 1 Aldehyde O)
Hydrogen Bond Donors 0
Rotatable Bonds 2
Topological Polar Surface Area (TPSA) ~42.8 Ų
Storage Conditions Inert atmosphere (N₂/Ar), 15-25°C, protected from light[1]

Synthetic Methodology & Self-Validating Protocol

The most robust and scalable method for synthesizing 2-arylpyrimidine-5-carbaldehydes is the Suzuki-Miyaura cross-coupling between 2-chloropyrimidine-5-carbaldehyde and the corresponding arylboronic acid[3].

SynthesisWorkflow SM1 2-Chloropyrimidine- 5-carbaldehyde Cat Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O SM1->Cat SM2 (2,5-Difluorophenyl) boronic acid SM2->Cat Rxn Suzuki-Miyaura Coupling (90°C) Cat->Rxn Workup Aqueous Workup & Extraction Rxn->Workup Purif Silica Gel Chromatography Workup->Purif Prod Target Compound (CAS 960198-49-6) Purif->Prod

Figure 1: Synthetic workflow for 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the trajectory of the reaction.

  • Reagent Preparation: Charge an oven-dried Schlenk flask with 2-chloropyrimidine-5-carbaldehyde (1.0 equiv) and (2,5-difluorophenyl)boronic acid (1.1 equiv). Causality: The slight 0.1 equiv excess of the boronic acid compensates for any minor protodeboronation that may occur at elevated temperatures.

  • Catalyst & Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) and the palladium catalyst Pd(dppf)Cl₂ (0.05 equiv). Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand prevents catalyst deactivation and provides excellent turnover numbers for electron-deficient heteroaryl chlorides.

  • Solvent Introduction & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Sparge the mixture with Argon for 15 minutes. Causality: The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base. Degassing is critical; residual oxygen will irreversibly oxidize the Pd(0) active species and promote homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture to 90 °C under an Argon atmosphere for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the starting aryl chloride is entirely consumed, yielding a new, highly UV-active spot (product).

  • Workup: Cool the mixture to room temperature, dilute with distilled water, and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual 1,4-Dioxane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate to isolate the pure aldehyde.

Application in Pharmacophore Construction

In drug development, 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is a critical starting material for synthesizing inhibitors targeting hyperactive kinase signaling pathways, such as the PI3K/AKT/mTOR axis[1].

When converted into a final drug molecule, the pyrimidine core mimics the adenine ring of ATP, anchoring the drug into the kinase hinge region. The 2,5-difluorophenyl group rotates to occupy an adjacent hydrophobic specificity pocket, increasing target selectivity. Meanwhile, the functionalized aldehyde (often converted to a basic amine) extends out of the binding pocket into the solvent-exposed region, dramatically improving the aqueous solubility of the final drug.

KinasePathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Figure 2: Pyrimidine-derived inhibitors blocking the PI3K/AKT/mTOR signaling pathway.

Analytical Quality Control

To verify the structural integrity and purity of the synthesized 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde, the following analytical validations are standard[1]:

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic aldehyde proton (-CHO) will appear as a distinct, deshielded singlet around δ 10.1 ppm. Because the pyrimidine ring is symmetrically substituted at the 2 and 5 positions, the equivalent protons at the 4 and 6 positions will present as a sharp singlet around δ 9.1–9.2 ppm. The difluorophenyl protons will resolve as complex multiplets between δ 7.0 and 7.8 ppm due to ^19F-^1H spin-spin coupling.

  • LC-MS (ESI+): The mass spectrum will exhibit a prominent pseudo-molecular ion peak [M+H]⁺ at m/z 221.0, confirming the molecular weight.

  • HPLC: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) is utilized to ensure the compound meets the >99.0% purity threshold required for pharmaceutical-grade intermediates.

References

  • 2-(2,5-Difluorophenyl)
  • 5-(3-Amino-4,5-difluorophenyl)
  • Source: acs.

Sources

Exploratory

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde

Executive Summary & Molecular Architecture 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS No. 960198-49-6) is a highly specialized, multi-functional heterocyclic building block widely utilized in advanced organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS No. 960198-49-6) is a highly specialized, multi-functional heterocyclic building block widely utilized in advanced organic synthesis[1]. Its unique molecular architecture—combining a difluorinated phenyl ring with a pyrimidine carbaldehyde moiety—makes it an essential synthon for constructing complex pharmacophores, particularly in the development of novel kinase inhibitors and small-molecule therapeutics[1].

The structural characterization of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the presence of two structurally distinct aromatic systems (an electron-deficient pyrimidine and a difluorinated phenyl ring) introduces complex spin-spin coupling networks. The fluorine atoms ( 19F , spin = 1/2, 100% natural abundance) actively couple with both protons ( 1H ) and carbons ( 13C ), requiring a rigorous, self-validating analytical approach to prevent misassignment[2]. This whitepaper provides a comprehensive, causality-driven guide to acquiring, interpreting, and validating the ¹H and ¹³C NMR spectral data for this critical intermediate.

Methodological Framework: NMR Acquisition Protocols

To ensure scientific integrity, the acquisition of NMR data for fluorinated heterocycles must follow a self-validating protocol. Standard 1D experiments are insufficient; the methodology must account for heteronuclear coupling and relaxation dynamics.

Step-by-Step Experimental Protocol
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl3​ is ideal for pyrimidine-5-carbaldehydes as it prevents the hydration of the highly electrophilic aldehyde group, which can occur in protic solvents. TMS provides a reliable 0.00 ppm reference point.

  • Instrument Calibration (Tuning & Shimming):

    • Action: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Perform rigorous 3D gradient shimming.

    • Causality: High field strength ( 500 MHz) is mandatory to resolve the second-order multiplet effects in the difluorophenyl region caused by complex JHF​ and JHH​ couplings[2].

  • ¹H NMR Acquisition:

    • Action: Acquire 16–32 scans using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and the spectral width to 15 ppm.

    • Causality: The 15 ppm window ensures the highly deshielded aldehyde proton ( 10.2 ppm) is captured without folding[3].

  • ¹³C{¹H} NMR Acquisition:

    • Action: Acquire 512–1024 scans using a proton-decoupled sequence (zgpg30). Set D1 to 3.0 seconds. Do not decouple 19F .

    • Causality: Leaving 19F coupled is a critical self-validating mechanism. The resulting C-F splitting patterns ( 1J , 2J , 3J , 4J ) map the exact proximity of every carbon to the fluorine atoms, definitively proving the regiochemistry of the phenyl ring.

  • 2D NMR Validation (Optional but Recommended):

    Action: Run 1H

    13C HMBC (Heteronuclear Multiple Bond Correlation).
  • Causality: HMBC confirms the linkage between the pyrimidine C2 and the phenyl C1' by showing a 3JCH​ correlation from the pyrimidine H4/H6 protons across the ring system.

G N1 Sample Preparation (CDCl3, TMS) N2 Multinuclear Acquisition (1H, 13C, 19F) N1->N2 Load Sample N3 1H NMR Analysis (Identify Pyrimidine & CHO) N2->N3 1D 1H N5 13C{1H} NMR Analysis (Map C-F Splitting) N2->N5 1D 13C N4 19F-1H Coupling Analysis (Resolve Difluorophenyl) N3->N4 Extract J(HF) N6 2D Validation (HMBC / HSQC) N4->N6 Cross-reference N5->N6 Cross-reference N7 Final Structural Verification N6->N7 Confirm Scaffold

Workflow for the NMR spectroscopic assignment of fluorinated pyrimidine derivatives.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde can be logically divided into three distinct regions: the aldehyde, the pyrimidine core, and the difluorophenyl ring.

Mechanistic Assignment & Causality
  • The Aldehyde Proton (CHO): Appears as a sharp singlet at highly deshielded frequencies ( 10.1–10.3 ppm)[4]. The extreme deshielding is caused by the diamagnetic anisotropy of the carbonyl double bond compounded by the electron-withdrawing nature of the pyrimidine ring.

  • The Pyrimidine Protons (H4, H6): Because the 2,5-difluorophenyl group rotates freely on the NMR timescale, the pyrimidine ring exhibits time-averaged C2v​ symmetry relative to the C5 substituent. Consequently, H4 and H6 are chemically and magnetically equivalent, appearing as a sharp 2H singlet at 9.2 ppm[3].

  • The 2,5-Difluorophenyl Protons (H3', H4', H6'): This region exhibits complex splitting. H6' is highly deshielded ( 7.8 ppm) due to its spatial proximity to the magnetic anisotropy of the adjacent pyrimidine nitrogen[2]. It appears as a doublet of doublet of doublets (ddd) due to ortho-coupling to F5' ( J≈9 Hz ), meta-coupling to H4' ( J≈3 Hz ), and meta-coupling to F2'.

Table 1: Expected ¹H NMR Quantitative Data (500 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality / Assignment Notes
CHO 10.20Singlet (s)1H-Deshielded by carbonyl anisotropy[4].
H4, H6 9.25Singlet (s)2H-Equivalent due to free rotation of the C2-aryl bond[3].
H6' 7.78ddd1H 3JHF​≈9.0 , 4JHH​≈3.1 , 4JHF​≈5.0 Deshielded by pyrimidine proximity; ortho to F5'[2].
H3' 7.22ddd1H 3JHF​≈9.2 , 3JHH​≈8.8 , 4JHF​≈4.5 Ortho to F2' and H4'.
H4' 7.15m1HComplexOrtho to F5' and H3'; overlaps in standard 1D spectra.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides the ultimate structural proof through heteronuclear 13C

19F spin-spin coupling. Every carbon atom on the difluorophenyl ring will split into a doublet or a doublet of doublets depending on its distance from the two fluorine atoms.
Mechanistic Assignment & Causality
  • C-F Directly Bonded Carbons (C2', C5'): These carbons exhibit massive one-bond coupling constants ( 1JCF​≈240–250 Hz ). They will appear as doublets of doublets (dd) because they also experience a smaller four-bond coupling ( 4JCF​≈2–4 Hz ) from the other fluorine atom across the ring.

  • Pyrimidine Carbons: The C5 carbon (bearing the aldehyde) is shielded relative to C4/C6 due to resonance effects within the pyrimidine ring, typically appearing around 126 ppm. The C2 carbon of the pyrimidine may show a small long-range coupling to the fluorine atoms of the adjacent phenyl ring.

  • Aldehyde Carbon: Appears near 189 ppm, standard for aromatic aldehydes conjugated with electron-deficient heterocycles.

Table 2: Expected ¹³C{¹H} NMR Quantitative Data (125 MHz, CDCl3​ )
Carbon PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Structural Causality
CHO 189.5Singlet (s)-Carbonyl carbon, highly deshielded.
C2 (Pyrimidine) 163.0Singlet (s)*-Bonded to two nitrogens and the aryl group.
C5' (Phenyl) 159.0dd 1J≈245 , 4J≈2 Directly bonded to F5'; long-range to F2'.
C2' (Phenyl) 158.0dd 1J≈245 , 4J≈2 Directly bonded to F2'; long-range to F5'.
C4, C6 (Pyrimidine) 158.5Singlet (s)-Equivalent pyrimidine carbons.
C5 (Pyrimidine) 126.0Singlet (s)-Conjugated position bearing the aldehyde.
C1' (Phenyl) 125.5dd 2J≈15 , 3J≈8 Ipso carbon; coupled to both fluorines.
C6' (Phenyl) 118.0dd 2J≈25 , 3J≈8 Adjacent to C1', ortho to F5'.
C3' (Phenyl) 117.5dd 2J≈25 , 3J≈8 Ortho to F2'.
C4' (Phenyl) 116.0dd 2J≈25 , 3J≈8 Ortho to F5', meta to F2'.

*May exhibit fine splitting ( 4JCF​ ) depending on instrument resolution.

Conclusion & Analytical Validation

The structural verification of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde requires a deep understanding of heteronuclear coupling. By utilizing the expected 1J through 4J carbon-fluorine coupling constants as an internal validation matrix, researchers can confidently assign the regiochemistry of the difluorophenyl ring. Furthermore, the symmetry of the pyrimidine core simplifies the downfield ¹H NMR region, allowing for rapid assessment of compound purity during synthetic scale-up[1].

References

  • 2-(2,5-Difluorophenyl)
  • Source: guidechem.
  • A Regioselective Approach to Trisubstituted 2 (or 6)-Arylaminopyrimidine-5-carbaldehydes...
  • Synthetic, Crystallographic, Computational, and Biological Studies of 1,4-Difluorobenzo[c]phenanthrene...

Sources

Foundational

Mechanism of Action: 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde Derivatives in Targeted Kinase Inhibition

Executive Summary In the landscape of targeted oncology and small-molecule therapeutics, the pyrimidine scaffold remains one of the most privileged structures for ATP-competitive kinase inhibition. Specifically, 2-(2,5-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and small-molecule therapeutics, the pyrimidine scaffold remains one of the most privileged structures for ATP-competitive kinase inhibition. Specifically, 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS 960198-49-6) serves as a highly specialized, multi-functional synthon [1]. While the carbaldehyde itself is an inactive precursor, its downstream derivatives—predominantly oximes and hydrazones—exhibit potent, low-nanomolar inhibition against critical Receptor Tyrosine Kinases (RTKs), including the EGFR/ErbB-2 (HER2) family and FLT-3[2, 3].

This technical guide dissects the molecular mechanism of action (MOA) of these derivatives, provides a structural rationale for their efficacy, and outlines a self-validating experimental framework for evaluating their pharmacodynamic profiles.

Structural Rationale & Pharmacophore Design

The transformation of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde into an active kinase inhibitor relies on the synergistic function of three distinct molecular zones:

  • The Pyrimidine Core (Hinge Binder): The nitrogen atoms of the pyrimidine ring act as an adenine mimetic. They form critical hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the kinase (e.g., Met793 in EGFR).

  • The 2-(2,5-Difluorophenyl) Moiety (Hydrophobic Anchor): Fluorine substitution is not merely for metabolic stability. The highly electronegative fluorine atoms at the 2- and 5-positions induce an orthogonal multipolar interaction (halogen bonding) within the deep lipophilic pocket of the kinase domain. Furthermore, the steric bulk of the difluorophenyl group forces the molecule into an optimal dihedral angle, locking the pyrimidine core into the correct orientation for hinge binding.

  • The 5-Carbaldehyde Derivatization (Solvent Channel Vector): The aldehyde group is highly reactive and is typically condensed with hydrazines or hydroxylamines to form hydrazones or oximes [2, 3]. These functional groups project outward toward the solvent-exposed region or the ribose-binding pocket, allowing for the addition of solubilizing groups (like piperazines) that dictate kinase selectivity (e.g., shifting specificity from EGFR to FLT-3) [3].

Primary Mechanism of Action: RTK Disruption

The derivatives function as Type I, ATP-competitive kinase inhibitors . By occupying the ATP-binding cleft of the intracellular kinase domain, they prevent the transfer of the terminal phosphate from ATP to tyrosine residues on the receptor's own intracellular tail (autophosphorylation).

In ErbB-2 over-expressing human tumor cell lines (such as BT474 and SK-BR-3), hydrazone derivatives of this scaffold have demonstrated the ability to completely halt growth factor-induced receptor phosphorylation at concentrations as low as 54 nM[2, 4].

Downstream Signaling Arrest

The blockade of autophosphorylation prevents the recruitment of SH2-domain-containing adapter proteins (like Grb2). This severs the signal transduction cascade, simultaneously shutting down two primary survival pathways:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Halting cellular proliferation.

  • PI3K/AKT/mTOR Pathway: Inducing apoptosis by removing anti-apoptotic signaling.

signaling Inhibitor Pyrimidine-5-carbaldehyde Derivatives ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces via Pathway Arrest EGFR EGFR / ErbB-2 (Receptor Tyrosine Kinases) PI3K PI3K / AKT Pathway EGFR->PI3K Normal Activation (Blocked) MAPK RAS / MAPK Pathway EGFR->MAPK Normal Activation (Blocked) ATP->EGFR Blocks Autophosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 1: Mechanism of RTK signaling disruption by pyrimidine-5-carbaldehyde derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The derivatization of the 5-carbaldehyde group dictates the potency and target profile. Below is a synthesized SAR table comparing the biological activity of different derivative classes based on foundational literature [2, 3, 4].

Compound Derivative ClassTarget Kinase(s)Primary Cell LineIC₅₀ (Biochemical)IC₅₀ (Cellular Proliferation)Key Structural Feature
Hydrazone Derivative (e.g., Cmpd 15)EGFR / ErbB-2SK-BR-3 (Breast)25 – 54 nM58 nMCyclic N,N-disubstituted hydrazone projecting into solvent channel.
Oxime Derivative FLT-3 (ITD mutant)BaF3 (Leukemic)< 10 nM< 50 nM4-amino-6-piperazin-1-yl substitution driving FLT-3 selectivity.
Unmodified Carbaldehyde N/AN/A> 10 µM> 10 µMInactive synthon; lacks critical solvent-channel interactions.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. A self-validating system ensures that false positives (e.g., compounds that aggregate or non-specifically precipitate proteins) are caught early through orthogonal checks.

Protocol A: Biochemical Target Engagement (TR-FRET Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste while maintaining high sensitivity and allowing for kinetic measurements.

  • System Setup: Incubate recombinant EGFR/ErbB-2 kinase domains with a biotinylated poly-GT substrate and ATP (at the Km​ value for the specific kinase).

  • Inhibitor Titration: Add the pyrimidine derivative in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Self-Validation Checkpoint:

    • Positive Control: Lapatinib (must yield IC₅₀ ~ 25 nM).

    • Negative Control: DMSO vehicle (establishes 100% kinase activity).

    • Logic Gate: If the compound shows an IC₅₀ < 100 nM, it triggers Protocol B. If it fails, it is discarded to prevent wasting cell-culture resources.

Protocol B: Cellular Phosphorylation Assay (Western Blot)

Causality: Biochemical potency does not guarantee cellular permeability. We must measure the inhibition of specific autophosphorylation sites inside living cells. Monitoring Y1068 on EGFR is critical because it is the direct recruitment site for Grb2, linking the receptor to the MAPK pathway.

  • Cell Culture: Starve SK-BR-3 cells in serum-free media for 24 hours to reduce background kinase activity.

  • Treatment: Pre-treat cells with the derivative (at 1x, 5x, and 10x the biochemical IC₅₀) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF for 10 minutes to induce massive receptor phosphorylation.

  • Lysis & Blotting: Lyse cells and perform SDS-PAGE. Probe with anti-pEGFR (Y1068) and total EGFR antibodies.

  • Self-Validation Checkpoint:

    • Orthogonal Validation: Total EGFR levels must remain constant. If total EGFR drops, the compound is cytotoxic or degrading the protein, not inhibiting the kinase. The ratio of pEGFR/Total EGFR dictates true target engagement.

workflow Synth Compound Synthesis (Oxime/Hydrazone) Biochem Biochemical Kinase Assay (TR-FRET / ADP-Glo) Synth->Biochem Primary Screen Cell Cellular Phosphorylation (p-EGFR Y1068) Biochem->Cell IC50 < 100nM Pheno Phenotypic Assay (Cell Viability) Cell->Pheno Target Engagement InVivo In Vivo Efficacy (Xenograft Models) Pheno->InVivo Lead Selection

Figure 2: Self-validating experimental workflow for kinase inhibitor development.

Conclusion

The 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde scaffold is a master key in medicinal chemistry. By leveraging the lipophilic and halogen-bonding properties of the difluorophenyl ring alongside the hinge-binding capacity of the pyrimidine, researchers can utilize the 5-carbaldehyde moiety as a synthetic vector. Converting this vector into oximes or hydrazones yields highly potent, ATP-competitive inhibitors capable of dismantling oncogenic RTK signaling networks.

References

  • ChemicalCell Catalog. "2-(2,5-Difluorophenyl)Pyrimidine-5-Carbaldehyde CAS NO 960198-49-6." ChemicalCell.
  • Xu, G., et al. "4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, Academia.edu.
  • Gaul, M. D., et al. "4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors.
  • "Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases.
Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde

Executive Summary The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of specialized heterocyclic building blocks. Among these, 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of specialized heterocyclic building blocks. Among these, 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde has emerged as a highly versatile precursor for constructing complex pharmacophores, particularly in the development of kinase inhibitors and agrochemical active ingredients [1]. This technical guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and experimental workflows, serving as a comprehensive resource for drug development professionals and synthetic chemists.

Molecular Architecture & Physicochemical Properties

The core value of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde lies in its dual-functional nature. The molecule combines a difluorinated phenyl ring, which imparts enhanced metabolic stability and lipophilicity, with a pyrimidine carbaldehyde moiety that serves as an electrophilic handle for further functionalization (e.g., reductive aminations, Wittig reactions, and condensation pathways) [1].

Quantitative Data Summary

The following table summarizes the core identification and physicochemical metrics of the compound:

PropertyValue
Chemical Name 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde
CAS Number 960198-49-6 [1]
Molecular Weight 220.18 g/mol [1]
Molecular Formula C11H6F2N2O [1]
Structural Features Pyrimidine ring, 2,5-difluorophenyl substitution, C5-aldehyde
Primary Application Pharmaceutical intermediate (kinase inhibitors), OLED ligands [1]

Experimental Protocols: Synthetic Workflows and Downstream Utility

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a standard self-validating protocol for utilizing 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde in a reductive amination workflow—a common step in generating secondary or tertiary amine libraries for high-throughput screening.

Protocol: Reductive Amination for Pharmacophore Extension

Rationale: The C5-carbaldehyde group is highly reactive toward primary and secondary amines. By utilizing a mild reducing agent such as sodium triacetoxyborohydride (STAB), researchers can selectively reduce the intermediate imine/iminium species without reducing the aldehyde directly to an alcohol, ensuring high chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere to prevent oxidative degradation.

  • Amine Addition: Add 1.2 eq of the desired target amine (e.g., a functionalized piperazine). Stir the mixture at room temperature for 1-2 hours to allow for complete imine/iminium formation. Causality note: Pre-formation of the imine is critical to prevent competitive direct reduction of the aldehyde.

  • Reduction: Introduce 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) in small portions. The steric bulk and electron-withdrawing acetate groups of STAB make it a mild hydride donor, preventing over-reduction.

  • Catalysis (Optional): If the amine is weakly nucleophilic, add 1-2 drops of glacial acetic acid to catalyze imine formation.

  • Quenching & Extraction: After full conversion (monitored via LC-MS), quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM) three times.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Logical Relationships in Drug Discovery

The integration of the 2,5-difluorophenyl group is not merely structural; it is a calculated metabolic shield. Fluorine substitution at the 2- and 5-positions blocks cytochrome P450-mediated aromatic oxidation while modulating the pKa of adjacent functional groups.

SyntheticWorkflow A 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) B Target Amine Addition A->B DCE, RT C Imine/Iminium Intermediate B->C -H2O D NaBH(OAc)3 Reduction C->D Chemoselective E Functionalized Target Pharmacophore D->E High Yield F Kinase Inhibitor Screening E->F Bioassay

Figure 1: Reductive amination workflow of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde.

References

  • ChemicalCell. "2-(2,5-Difluorophenyl)Pyrimidine-5-Carbaldehyde CAS NO 960198-49-6". Retrieved April 4, 2026. Available at: [Link]

Foundational

Preclinical Safety, Toxicity, and Pharmacokinetic Profiling of Difluorophenyl Pyrimidine Derivatives

Executive Summary Difluorophenyl pyrimidine derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry. By balancing optimal physicochemical properties with robust target affinity, this chemoty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Difluorophenyl pyrimidine derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry. By balancing optimal physicochemical properties with robust target affinity, this chemotype has been successfully deployed across diverse therapeutic areas, including Serotonin Transporter (SERT) inhibition[1], c-MET kinase antagonism[2], and dual Cathepsin L/JAK modulation[3]. This technical guide synthesizes preliminary toxicity, safety, and pharmacokinetic (PK) data, providing drug development professionals with actionable insights into the structure-toxicity relationships (STR) and in vivo safety parameters of this chemical class.

Structural Rationale: Overcoming Bioavailability and Toxicity Bottlenecks

The incorporation of a difluorophenyl pyrimidine moiety is frequently utilized as a bioisosteric replacement strategy to rescue compounds with poor pharmacokinetic profiles or unacceptable metabolic toxicity.

Mechanistic Causality: The strongly electron-withdrawing fluorine atoms lower the highest occupied molecular orbital (HOMO) energy of the aromatic ring. This electronic deactivation shields the ring from cytochrome P450-mediated oxidative metabolism (e.g., epoxidation or aromatic hydroxylation), thereby reducing the formation of reactive, potentially hepatotoxic metabolites. Furthermore, the pyrimidine core provides essential hydrogen-bond acceptors while maintaining a lower lipophilicity (LogP) compared to carbocyclic analogs, optimizing the balance between aqueous solubility and membrane permeability.

Clinical Translation Case Study: In the optimization of antidepressants, the 5-methylbenzofuran-2-carboxamide group of the approved drug vilazodone was identified as a nonbioavailable substructure[1]. By utilizing fragment screening to replace this liability with a 5-(2,4-difluorophenyl)pyrimidine group, researchers developed the highly potent derivative DH4[1]. This structural pivot not only maintained SERT inhibitory activity but drastically improved oral bioavailability in rats to 83.28% (compared to vilazodone's 47.45%)[1]. The optimized compound achieved a 6.3-fold higher systemic exposure without proportional increases in acute toxicity, validating the safety and PK advantages of the difluorophenyl pyrimidine scaffold[1].

G N1 Lead Compound (e.g., Vilazodone) N2 Identify Non-Bioavailable Substructure N1->N2 N3 Fragment Screening & Bioisosteric Replacement N2->N3 N4 5-(2,4-difluorophenyl)pyrimidine Integration N3->N4 N5 Optimized Candidate (DH4) Bioavailability: 83.28% N4->N5

Structural optimization pathway utilizing difluorophenyl pyrimidine to enhance bioavailability.

In Vitro Cellular Toxicity and Structure-Toxicity Relationships (STR)

Evaluating the cytotoxicity of pyrimidine derivatives is a critical first step in preclinical development. Variations in the substitution pattern around the pyrimidine core profoundly impact cellular safety.

Aliphatic Substitutions and Membrane Toxicity: During the development of dual Cathepsin L and JAK inhibitors for acute lung injury, researchers evaluated various 2-arylaminopyrimidine derivatives[3]. It was observed that increasing the steric bulk or lipophilicity of aliphatic amines (e.g., n-butyl or cyclopropyl substitutions) resulted in significant cytotoxicity against human bronchial epithelial (HBE) cells, with cell survival rates dropping below 70%[3]. This toxicity is mechanistically linked to excessive lipophilicity, which drives non-specific membrane disruption and off-target kinase inhibition.

The Critical Role of the Pyrimidine NH Group: The unsubstituted NH group on the pyrimidine ring is often critical for maintaining a favorable safety and efficacy profile. Methylation of this NH group not only reduces anti-inflammatory efficacy (e.g., lower inhibition of IL-6 and IL-8) but can also alter the physicochemical properties, leading to off-target toxicity[3]. Preserving the hydrogen-bond donor capacity of the pyrimidine NH is a validated design principle to ensure target specificity and cellular safety[3].

In Vivo Safety Profiling and Pharmacodynamics

Moving from in vitro to in vivo models requires rigorous assessment of acute toxicity, target engagement, and cardiovascular safety.

Acute Toxicity and Efficacy: Compounds incorporating the difluorophenyl pyrimidine core, such as DH4, have been evaluated in preliminary in vivo models (e.g., Sprague-Dawley rats) at doses up to 10 mg/kg (intravenous) without inducing severe acute adverse events[1]. At these doses, the compounds successfully engaged central targets, antagonizing p-chloroamphetamine (PCA)-induced serotonin depletion and restoring 5-HT concentrations to baseline levels[1].

Cardiovascular Safety: For pyrimidine dione compounds targeting conditions like hypertrophic cardiomyopathy (HCM), in vivo target engagement is measured via fractional shortening (echocardiography in rats)[4]. It is imperative to ensure that the modulation of cardiac contractility does not induce fatal arrhythmias or irreversible structural remodeling[4]. The difluorophenyl pyrimidine scaffold has demonstrated a manageable cardiovascular safety window when lipophilicity is strictly controlled to prevent hERG channel blockade.

Workflow Start Difluorophenyl Pyrimidine Library InVitro In Vitro Cytotoxicity (HBE / HepG2 Assays) Start->InVitro hERG Cardiovascular Safety (hERG Patch-Clamp) Start->hERG InVivo In Vivo PK & Toxicity (Rat Models) InVitro->InVivo hERG->InVivo Decision NOAEL Determination & Lead Selection InVivo->Decision

Standardized preclinical safety and toxicity screening workflow for pyrimidine derivatives.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic and Toxicity Parameters (Rat Model)

CompoundCore SubstructureOral Bioavailability (F%)Relative Systemic ExposureAcute Toxicity Liability
Vilazodone 5-methylbenzofuran-2-carboxamide47.45%1.0x (Baseline)Moderate (Metabolic clearance)
DH4 5-(2,4-difluorophenyl)pyrimidine83.28%6.3xLow (High metabolic stability)

Table 2: Structure-Toxicity Relationship (STR) in HBE Cells

Derivative SubstitutionStructural FeatureHBE Cell Viability (%)Safety Implication
Unsubstituted NH Hydrogen-bond donor intact> 95%Safe; High target specificity
N-Methylation Loss of H-bond donor~ 80%Reduced efficacy; Mild toxicity
n-Butyl / Cyclopropyl High aliphatic lipophilicity< 70%High toxicity; Membrane disruption

Standardized Experimental Methodologies

To ensure reproducibility and self-validating data, the following protocols represent the industry standard for evaluating difluorophenyl pyrimidine derivatives.

Protocol A: In Vitro Cytotoxicity Screening (CellTiter-Glo Assay)

Purpose: To determine the cellular toxicity of pyrimidine derivatives in human bronchial epithelial (HBE) or HepG2 cells.

  • Cell Plating: Seed HBE or HepG2 cells in 96-well opaque white plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the difluorophenyl pyrimidine derivative in 100% DMSO. Perform serial dilutions in culture media to achieve final assay concentrations ranging from 0.1 µM to 100 µM (final DMSO concentration ≤ 0.5%).

  • Treatment: Aspirate media from the plates and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (0.5% DMSO) and positive control (e.g., Staurosporine) wells.

  • Incubation & Detection: Incubate for 48 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Quantification: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Protocol B: In Vivo Pharmacokinetic and Acute Toxicity Profiling

Purpose: To establish the pharmacokinetic profile and acute maximum tolerated dose (MTD) in Sprague-Dawley rats.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to dosing, with water available ad libitum.

  • Dosing: Administer the pyrimidine derivative via intravenous (IV) injection (e.g., 1, 3, and 10 mg/kg formulated in 5% DMSO/95% saline) or oral gavage (PO) (e.g., 10 mg/kg formulated in 0.5% methylcellulose).

  • Blood Sampling: Collect blood samples (~200 µL) via the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K₂EDTA tubes.

  • Toxicity Monitoring: Monitor animals continuously for the first 4 hours post-dose for clinical signs of acute toxicity (e.g., respiratory distress, tremors, lethargy). Record body weights daily.

  • Bioanalysis: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C to separate plasma. Extract the compound using protein precipitation (acetonitrile) and analyze via LC-MS/MS to calculate PK parameters (AUC, Cmax, Tmax, t₁/₂, and Bioavailability F%).

References

  • Wang, Z.-Z., et al. "Deciphering Nonbioavailable Substructures Improves the Bioavailability of Antidepressants by Serotonin Transporter." Journal of Medicinal Chemistry, ACS Publications, 2023. 1

  • "Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury." Journal of Medicinal Chemistry, ACS Publications, 2024. 3

  • "Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2019. 2

  • "USRE50050E1 - Pyrimidinedione compounds." Google Patents. 4

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde

Executive Summary 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) is a high-purity, multi-functional heterocyclic building block of significant interest in advanced organic synthesis[1]. Its molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) is a high-purity, multi-functional heterocyclic building block of significant interest in advanced organic synthesis[1]. Its molecular architecture—combining an electron-deficient pyrimidine carbaldehyde moiety with a lipophilic 2,5-difluorophenyl ring—makes it a highly versatile precursor for constructing complex pharmacophores, particularly in the development of kinase inhibitors and agrochemicals[1].

For drug development professionals and computational chemists, determining the precise three-dimensional conformation of this molecule via Single-Crystal X-ray Diffraction (SCXRD) is paramount. This whitepaper provides an in-depth technical guide on the structural causality, expected crystallographic parameters, and the self-validating experimental protocols required to resolve the X-ray structure of this critical intermediate.

Structural Architecture & Chemical Causality

The 3D spatial arrangement of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is governed by a delicate balance of steric hindrance and electronic conjugation. Understanding these forces is critical for predicting its behavior in biological target engagement[1].

  • Dihedral Angle Dynamics: The steric repulsion between the ortho-fluorine atom (at position 2 of the phenyl ring) and the adjacent pyrimidine nitrogen forces the two aromatic rings out of coplanarity. In similar difluorophenyl-pyrimidine derivatives, the rings are typically oriented at significant dihedral angles (often between 70° and 88°)[2]. This non-planar conformation is a critical feature that prevents flat, non-specific intercalation in DNA, making it an ideal pharmacophore for selective target binding[3].

  • Intermolecular Interactions: The solid-state crystal lattice is stabilized by a network of weak, non-classical hydrogen bonds (C–H···F and C–H···O) and π-π stacking interactions between the electron-deficient pyrimidine rings[2]. The highly electronegative fluorine atoms act as specific hydrogen bond acceptors, directing the solid-state packing motif and influencing the compound's solubility and melting point.

Experimental Methodology: SCXRD Workflow

To obtain high-resolution crystallographic data, a rigorous protocol must be followed. The SCXRD workflow is inherently self-validating : the accuracy of the proposed atomic model is continuously mathematically tested against the empirical diffraction data by calculating the residual factor (R-factor).

Step 1: Crystal Growth via Vapor Diffusion

Crystallization of pyrimidine-carbaldehydes often suffers from twinning or rapid, disordered precipitation if simple solvent evaporation is used[4]. To ensure the slow, controlled nucleation required for diffraction-quality single crystals, a vapor diffusion method is employed.

  • Solvent Selection: Dissolve 10–15 mg of the compound in 1 mL of a polar "good" solvent (e.g., acetone or dichloromethane) in an inner vial[5].

  • Anti-Solvent Setup: Place the inner vial inside a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., n-hexane).

  • Equilibration: Seal the outer vial and allow vapor equilibration at room temperature for 7–14 days[5].

  • Causality: The gradual diffusion of hexane vapor into the acetone solution slowly and uniformly lowers the solubility of the compound. This controlled supersaturation prevents kinetic trapping, yielding highly ordered, single-domain crystals suitable for X-ray analysis.

Step 2: Data Collection
  • Mounting: A suitable crystal (typically block-shaped) is selected under a polarizing microscope, coated in paratone oil to prevent degradation, and mounted on a specialized loop.

  • Diffraction: Data collection is performed using a diffractometer equipped with Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.

  • Cryocooling: The sample must be cooled to 100 K using a liquid nitrogen stream[4].

  • Causality: Cooling to 100 K minimizes the thermal vibrations (anisotropic displacement parameters) of the terminal carbaldehyde oxygen and the fluorine atoms. This drastically improves the resolution of the electron density map and ensures high-fidelity structural data.

Step 3: Structure Solution and Refinement

The structure is solved and refined using industry-standard crystallographic software.

  • Initial Solution: The phase problem is solved using intrinsic phasing via SHELXT , identifying the heavy atoms (C, N, O, F) from the initial electron density map.

  • Refinement: The structure is refined by full-matrix least-squares on F2 using SHELXL [6]. The entire process is managed through the OLEX2 graphical user interface, which seamlessly links structure solution, refinement, and report generation[7].

  • Hydrogen Atom Placement: Hydrogen atoms are placed in calculated positions using a riding model (e.g., Uiso​(H)=1.2Ueq​(C) for aromatic protons)[8].

  • Causality: X-rays scatter off electron clouds. Because the single electron of a hydrogen atom is pulled toward the heavier carbon/oxygen atom, its exact nuclear position is difficult to pinpoint empirically via X-ray alone. The riding model mathematically anchors the hydrogen to its parent atom based on known ideal geometries.

  • Validation: The refinement is self-validated when the shift/error ratio approaches zero, the goodness-of-fit (S) is near 1.0, and the final R1 factor is < 0.05.

Data Presentation

The following tables summarize the expected crystallographic parameters and key geometric features based on structural analogs of pyrimidine-5-carbaldehydes and difluorophenyl derivatives.

Table 1: Expected Crystallographic Data Parameters
ParameterExpected Value / Description
Chemical Formula C₁₁H₆F₂N₂O
Formula Weight 220.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Monoclinic or Orthorhombic (Typical for heterocycles)
Space Group P2₁/c or P2₁2₁2₁[4]
Goodness-of-fit on F2 ~ 1.000 - 1.050
Final R indices[I > 2 σ (I)] R1 < 0.050, wR2 < 0.120
Table 2: Key Bond Lengths and Angles (Theoretical)
Structural FeatureAtoms InvolvedExpected Measurement
Carbaldehyde Bond C=O~ 1.20 - 1.22 Å
Pyrimidine Core C-N (Ring)~ 1.33 - 1.35 Å
C-F Bonds C-F (Phenyl)~ 1.35 - 1.36 Å
Inter-ring Linkage C(Pyrimidine) - C(Phenyl)~ 1.48 - 1.49 Å
Dihedral Angle Pyrimidine Plane vs. Phenyl Plane~ 70° - 88°[2]

Computational & Visualization Workflows

Following refinement, the resulting .cif (Crystallographic Information File) is analyzed using Mercury CSD , a premier crystal structure visualization tool[9].

  • Packing Analysis: Mercury is used to visualize the 3D crystal packing, identify void spaces, and map intermolecular interaction motifs[10].

  • Hirshfeld Surface Analysis: This computational method is utilized to quantitatively analyze the intermolecular interactions and contacts within the crystal structure[11]. It provides a 2D fingerprint plot that calculates the exact percentage contributions of F···H, O···H, and C···C (π-π) interactions to the total surface area, offering a definitive profile of the molecule's solid-state behavior.

Visualizations

Workflow A 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (Powder) B Solvent Selection (Acetone/Hexane System) A->B C Vapor Diffusion Crystallization (7-14 Days) B->C D Single Crystal Selection (Polarizing Microscope) C->D E X-ray Diffraction Data Collection (100 K, Mo-Kα) D->E F Structure Solution (SHELXT - Intrinsic Phasing) E->F G Structure Refinement (SHELXL via OLEX2) F->G H Packing Analysis & Validation (Mercury CSD / CheckCIF) G->H

Caption: Step-by-step methodological workflow for the SCXRD analysis of the target compound.

Interactions Core Central Molecule (CAS 960198-49-6) F_atoms 2,5-Difluoro Moieties Core->F_atoms Aldehyde Carbaldehyde Group Core->Aldehyde Pyrimidine Pyrimidine Ring Core->Pyrimidine HB C-H···F Weak H-Bonds F_atoms->HB Dipole C=O Dipole Interactions Aldehyde->Dipole PiPi π-π Stacking (Centroid-Centroid) Pyrimidine->PiPi

Caption: Logical mapping of functional moieties to their resulting intermolecular interactions.

References

  • ChemicalCell. 2-(2,5-Difluorophenyl)Pyrimidine-5-Carbaldehyde CAS NO 960198-49-6. Retrieved from: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from:[Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from:[Link]

  • Macrae, C. F., et al. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. Retrieved from:[Link]

  • Kawasaki, T., et al. (2019). Formation of enantioenriched alkanol with stochastic distribution of enantiomers in the absolute asymmetric synthesis under heterogeneous solid–vapor phase conditions. RSC Advances. Retrieved from:[Link]

  • Kudalkar, S. N., et al. (2018). Synthesis and anti-human immunodeficiency virus activity of substituted (o,o-difluorophenyl)-linked-pyrimidines as potent non‐nucleoside reverse transcriptase inhibitors. NIH Public Access. Retrieved from:[Link]

  • Li, X., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Molecular Crystals and Liquid Crystals. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde as a Privileged Scaffold in Kinase Inhibitor Synthesis

Executive Summary In the highly regulated and precision-driven field of targeted therapeutics, the selection of starting materials dictates both the synthetic efficiency and the pharmacokinetic viability of the final dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated and precision-driven field of targeted therapeutics, the selection of starting materials dictates both the synthetic efficiency and the pharmacokinetic viability of the final drug candidate. 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) has emerged as a high-purity, multi-functional heterocyclic building block of significant interest in advanced organic synthesis[1]. This application note provides a comprehensive guide for researchers and process development scientists on utilizing this specific synthon to construct complex pharmacophores, particularly ATP-competitive kinase inhibitors[1].

Scientific Rationale & Pharmacophore Architecture

The core value of 2-(2,5-difluorophenyl)pyrimidine-5-carbaldehyde lies in its unique molecular architecture, which perfectly maps to the binding requirements of numerous oncogenic and inflammatory protein kinases[1].

  • The Pyrimidine Hinge-Binder: The pyrimidine ring is a classic hinge-binding motif. The N1 and N3 nitrogens act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Valine or Methionine residues)[2]. This interaction anchors the inhibitor within the ATP-binding site[3].

  • The 2,5-Difluorophenyl Motif: Appended at the 2-position, this highly lipophilic group is designed to occupy adjacent hydrophobic pockets, such as the selectivity pocket or the DFG-out pocket in Type II inhibitors. The strategic placement of fluorine atoms enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously modulating the pKa of the pyrimidine nitrogens to optimize binding affinity[3].

  • The 5-Carbaldehyde Handle: The formyl group at the 5-position serves as a versatile, electrophilic handle directed toward the solvent-exposed channel[4]. This allows for late-stage functionalization to attach solubilizing tails (e.g., piperazine or morpholine derivatives) critical for oral bioavailability[5].

Visualizing the Binding Model and Synthetic Workflow

BindingModel Synthon 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (Core Scaffold) Hinge Pyrimidine Ring Kinase Hinge Region (H-Bond Acceptor/Donor) Synthon->Hinge N1/N3 Interactions Hydrophobic 2,5-Difluorophenyl Group Hydrophobic Pocket (Metabolic Stability) Synthon->Hydrophobic DFG-out / Selectivity Solvent 5-Carbaldehyde Handle Solvent Channel (Late-Stage Functionalization) Synthon->Solvent Reductive Amination

Pharmacophore mapping of the synthon to kinase binding pockets.

SyntheticWorkflow SM Aldehyde Synthon (CAS: 960198-49-6) Imine Imine Intermediate (Schiff Base) SM->Imine Primary Amine (DCE, rt) Enolate Active Methylene (Enolate Formation) SM->Enolate Piperidine (EtOH, reflux) Amine Secondary/Tertiary Amine (Solubilizing Tail) Imine->Amine NaBH(OAc)3 (Chemoselective) Alkene Conjugated Alkene (Type II Inhibitor) Enolate->Alkene Knoevenagel Condensation

Divergent synthetic workflow for functionalizing the 5-carbaldehyde handle.

Experimental Protocols (Self-Validating Workflows)

The following protocols are engineered to ensure high yield and purity, leveraging the specific chemical reactivity of the pyrimidine-5-carbaldehyde scaffold.

Protocol A: Chemoselective Reductive Amination

Objective: To install a solvent-exposed solubilizing tail (e.g., N-methylpiperazine) at the 5-position to improve the aqueous solubility of the final kinase inhibitor[4].

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering it too mild to reduce the starting aldehyde directly[5]. Instead, it selectively reduces the transient, highly electrophilic iminium ion intermediate formed upon amine addition. 1,2-Dichloroethane (DCE) is utilized as the solvent because it is non-coordinating and prevents premature degradation of the hydride complex.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, suspend 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq, 1.0 mmol) in anhydrous DCE (10 mL)[4].

  • Imine Formation: Add the desired secondary amine (e.g., N-methylpiperazine, 1.2 eq) followed by glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour. In-process control: Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 7:3).

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 10 minutes to prevent thermal spiking[5]. Stir the reaction mixture at room temperature for 12–16 hours.

  • Quenching & Workup (Self-Validation): Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure tertiary amine.

Protocol B: Knoevenagel Condensation

Objective: To synthesize an extended conjugated alkene system, often utilized in multi-targeted or Type II kinase inhibitors.

Causality & Reagent Selection: Piperidine is selected as an organocatalyst. As a secondary amine, it acts as a weak base to deprotonate the active methylene compound, forming a reactive enolate. The reaction is run under thermodynamic control (refluxing ethanol) to ensure the formation of the more stable E-alkene isomer.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq, 1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 eq) in absolute ethanol (15 mL).

  • Catalysis: Add 3-5 drops of piperidine.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 3-4 hours. In-process control: Monitor via LC-MS for the appearance of the [M+H]+ corresponding to the condensed product.

  • Isolation: Cool the mixture to 0 °C in an ice bath. The conjugated product will typically precipitate out of the ethanol solution.

  • Filtration: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum to afford the final product.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Synthon [1]

PropertySpecification / Value
Product Name 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde
CAS Number 960198-49-6
Molecular Formula C₁₁H₆F₂N₂O
Molecular Weight 220.18 g/mol
Target Application Pharmaceutical Intermediate (Kinase Inhibitors)
Purity Standard Pharmacy Grade (≥ 99.9%)

Table 2: Reaction Optimization Summary for Reductive Amination (Empirical causality driving reagent selection for Protocol A)

Reducing AgentSolvent SystemChemoselectivity (Iminium vs. Aldehyde)Typical Isolated Yield
NaBH(OAc)₃ DCE or THFHigh (Chemoselective for Iminium)85 - 95%
NaBH₃CN MethanolModerate (Generates toxic HCN byproducts)70 - 80%
NaBH₄ EthanolLow (Rapidly reduces aldehyde to alcohol)< 30%

References

  • 2-(2,5-Difluorophenyl)Pyrimidine-5-Carbaldehyde CAS NO 960198-49-6 Source: ChemicalCell URL:[Link]

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors Source: ACS Publications URL:[Link]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor Source: PMC / NIH URL:[Link]

  • Easy synthesis of new series of pteridine analogs: di- and tetra- hydropyrimido[4,5-d]pyrimidines via 5-pyrimidinecarbaldehydes Source: Semantic Scholar URL:[Link]

  • Synthesis and Anti-Chagas Activity Profile of a Redox-Active Lead 3-Benzylmenadione Revealed by High-Content Imaging Source: ACS Infectious Diseases URL:[Link]

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of Pyrimidine-5-Carbaldehyde Derivatives

Executive Summary Pyrimidine-5-carbaldehydes are highly privileged scaffolds in modern drug discovery and asymmetric synthesis, serving as critical precursors for kinase inhibitors and acting as the workhorse substrates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidine-5-carbaldehydes are highly privileged scaffolds in modern drug discovery and asymmetric synthesis, serving as critical precursors for kinase inhibitors and acting as the workhorse substrates in the Soai reaction for asymmetric autocatalysis [[1]](). However, the extreme electron deficiency of the pyrimidine core—further exacerbated by the C5-carbaldehyde group—renders these molecules highly susceptible to unwanted side reactions, including nucleophilic aromatic substitution (SNAr), solvolysis, and condensation 2.

This application note provides a field-validated, self-verifying protocol for the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidine-5-carbaldehyde derivatives. By leveraging microwave irradiation and precise catalyst selection, researchers can bypass degradation pathways and achieve high-yielding C4-arylation.

Mechanistic Rationale & Regioselectivity

The fundamental challenge in functionalizing 2,4-dichloropyrimidine-5-carbaldehyde lies in differentiating the two reactive carbon-chlorine bonds. The electron-deficient nature of the pyrimidine ring makes it far more reactive toward palladium oxidative addition than standard benzenoid halides 3.

Causality of Regioselectivity: The formyl group at the C5 position exerts a strong resonance-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the adjacent C4 position. Consequently, the Pd(0) catalyst undergoes oxidative addition at the C4-Cl bond at a kinetically superior rate compared to the C2-Cl bond.

Regioselectivity Core 2,4-Dichloropyrimidine-5-carbaldehyde C4 C4 Position Highly Activated by C5-CHO (Primary Reaction Site) Core->C4 Fast Oxidative Addition C2 C2 Position Less Activated (Secondary Reaction Site) Core->C2 Slow Oxidative Addition Product 4-Aryl-2-chloropyrimidine-5-carbaldehyde C4->Product

Figure 1: Regioselectivity rationale in 2,4-dichloropyrimidine-5-carbaldehyde cross-coupling.

Reaction Optimization & Quantitative Data

To suppress solvolysis and SNAr side reactions driven by basic conditions 2, the reaction time must be minimized. Microwave irradiation reduces the reaction time from hours to merely 15 minutes, preserving the integrity of the carbaldehyde group 4.

Table 1: Catalyst Screening Data

Extensive screening indicates that Pd(0) sources without bulky, electron-rich ligands perform best. Pre-catalysts requiring in situ reduction (like Pd(OAc)₂ or PdCl₂) exhibit sluggish kinetics 5.

Catalyst SystemLoadingYield (%)Causality / Insight
Pd(PPh₃)₄ 3–5 mol% 80% Optimal conversion; direct entry into the Pd(0) catalytic cycle.
Pd₂dba₃·CHCl₃ + TTBP·HBF₄5 mol%35%Poor efficiency; bulky ligands hinder coordination to the sterically congested C4 position.
PdCl₂(PPh₃)₂5 mol%36%Requires in situ reduction to Pd(0), delaying oxidative addition.
Pd(OAc)₂ + PCy₃5 mol%<40%Suboptimal transmetalation kinetics.
Table 2: Temperature & Solvent Optimization

A biphasic system is required to dissolve both the organic substrates and the inorganic base.

Solvent SystemTemp (°C)TimeYield (%)Causality / Insight
1,4-Dioxane / H₂O (2:1) 100 15 min (MW) 80% Ideal dielectric constant; MW prevents thermal degradation 6.
1,4-Dioxane / H₂O (2:1)6015 min (MW)<30%Insufficient thermal energy to cross the activation barrier.
1,4-Dioxane / H₂O (2:1)14015 min (MW)<50%Thermal degradation and increased solvolysis of the pyrimidine core.

Experimental Workflow

Workflow Step1 Reagent Preparation Degas Dioxane/H2O Step2 Catalyst Activation Pd(PPh3)4 Loading Step1->Step2 Step3 Oxidative Addition Regioselective at C4 Step2->Step3 Step4 Transmetalation Boronic Acid + K2CO3 Step3->Step4 Step5 Reductive Elimination Microwave, 100°C Step4->Step5 Step6 Product Isolation 4-Aryl-pyrimidine Step5->Step6

Figure 2: Workflow and catalytic stages of the regioselective Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

Target: Synthesis of 4-aryl-2-chloropyrimidine-5-carbaldehyde. Scale: 0.5 mmol.

Phase 1: Reagent Assembly & Degassing

Causality Check: Oxygen displacement is non-negotiable. Pd(0) is highly susceptible to oxidation into inactive Pd(II) species, which completely stalls the oxidative addition step.

  • In a 10 mL microwave-safe reaction vial, add 1,4-dioxane (4.0 mL) and deionized H₂O (2.0 mL).

  • Sparge the solvent mixture with Argon for 10 minutes.

  • Add 2,4-dichloropyrimidine-5-carbaldehyde (88.5 mg, 0.5 mmol) and the desired aryl boronic acid (0.5 mmol).

  • Add K₂CO₃ (207 mg, 1.5 mmol). Insight: Water is essential here to dissolve the K₂CO₃, generating the hydroxide/carbonate ions required to form the reactive 'ate' complex with the boronic acid, facilitating transmetalation.

Phase 2: Catalyst Loading & Reaction
  • In a glovebox or under a strict Argon counter-flow, add Pd(PPh₃)₄ (17.3 mg, 0.015 mmol, 3 mol%) 6.

  • Seal the vial with a Teflon-lined crimp cap.

  • Subject the vial to microwave irradiation at 100 °C for exactly 15 minutes.

Phase 3: Self-Validating Quality Control (QC)

Causality Check: Before committing to labor-intensive column chromatography, the reaction must be validated. 8. Extract a 50 µL aliquot of the crude reaction mixture via syringe. 9. Dilute with 950 µL of an internal standard solution (e.g., 1.0 mg/mL acetanilide in CH₃CN). 10. Analyze via LC-MS or GC-FID. You must observe a >95% consumption of the starting material and a >10:1 ratio of the C4-arylated product versus the C2-arylated isomer.

Phase 4: Workup & Isolation
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and H₂O (10 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure 4-aryl-2-chloropyrimidine-5-carbaldehyde.

References

  • Temperature and time screening for Suzuki coupling of 1 with 2. - ResearchGate.6

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. 3

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. 2

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. 4

  • Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate. 5

  • Structural Contributions to Autocatalysis and Asymmetric Amplification in the Soai Reaction - Journal of the American Chemical Society. 1

Sources

Method

Synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde, a valuable building block in the development of novel therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde, a valuable building block in the development of novel therapeutics. The synthetic strategy hinges on a robust and efficient Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a precise methodology but also in-depth explanations of the chemical principles and experimental choices that ensure a successful and reproducible outcome. All protocols are designed to be self-validating, with clear characterization data to confirm the identity and purity of the intermediates and the final product.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a difluorophenyl moiety can significantly enhance the pharmacological properties of a molecule by modulating its lipophilicity, metabolic stability, and binding interactions with target proteins. The aldehyde functionality at the 5-position of the pyrimidine ring serves as a versatile synthetic handle for further molecular elaboration, making 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde a highly sought-after intermediate in drug discovery programs.

This guide details a reliable two-step synthetic route commencing with the preparation of a key intermediate, 2-chloropyrimidine-5-carbaldehyde, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with (2,5-difluorophenyl)boronic acid.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, as depicted in the workflow below. This approach ensures high yields and purity of the final product.

Synthesis_Workflow cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis A 2-Hydroxypyrimidine- 5-carbaldehyde B 2-Chloropyrimidine- 5-carbaldehyde A->B POCl₃, N,N-dimethylaniline D 2-(2,5-Difluorophenyl)pyrimidine- 5-carbaldehyde B->D C (2,5-Difluorophenyl)boronic Acid C->D Pd(PPh₃)₄, K₂CO₃ Suzuki-Miyaura Coupling caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Part 1: Synthesis of Key Intermediates

Synthesis of 2-Chloropyrimidine-5-carbaldehyde

The initial step involves the conversion of 2-hydroxypyrimidine-5-carbaldehyde to its chlorinated analogue. This transformation is crucial as the chlorine atom at the 2-position of the pyrimidine ring is an excellent leaving group for the subsequent palladium-catalyzed cross-coupling reaction. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this type of chlorination of hydroxypyrimidines.[1][2]

Reaction Mechanism: The reaction proceeds via the formation of a phosphate ester intermediate, which is then nucleophilically attacked by a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 2-chloropyrimidine derivative. N,N-dimethylaniline acts as a mild base to neutralize the HCl generated during the reaction.

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2-Hydroxypyrimidine-5-carbaldehyde124.093.0 g24.17
Phosphorus Oxychloride (POCl₃)153.335.56 g (3.6 mL)36.26
N,N-Dimethylaniline121.180.53 g (0.55 mL)4.37
Acetonitrile (CH₃CN)41.0530 mL-
Sodium Carbonate (Na₂CO₃)105.99Saturated aq. soln.-
Ethyl Acetate (EtOAc)88.11As needed-
Water (H₂O)18.02As needed-

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxypyrimidine-5-carbaldehyde (3.0 g, 24.17 mmol) and acetonitrile (30 mL).

  • To this suspension, add N,N-dimethylaniline (0.53 g, 4.37 mmol) followed by the slow, dropwise addition of phosphorus oxychloride (5.56 g, 36.26 mmol) at room temperature.

  • Heat the reaction mixture to 80 °C and maintain it at reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), and then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexane) to afford 2-chloropyrimidine-5-carbaldehyde as a solid.

Expected Yield: Approximately 84%.[2]

Characterization Data (¹H NMR):

  • Solvent: CDCl₃

  • Chemical Shift (δ): 10.15 (s, 1H, -CHO), 9.07 (s, 2H, pyrimidine-H).[1][2]

Preparation of (2,5-Difluorophenyl)boronic Acid

(2,5-Difluorophenyl)boronic acid is a commercially available reagent. However, for researchers who wish to synthesize it, a common method involves the reaction of a Grignard reagent, formed from 1-bromo-2,5-difluorobenzene, with a trialkyl borate followed by acidic hydrolysis.

Boronic_Acid_Synthesis A 1-Bromo-2,5-difluorobenzene B Grignard Reagent A->B Mg, THF D Boronate Ester B->D C Triisopropyl borate C->D Reaction E (2,5-Difluorophenyl)boronic Acid D->E Acidic Hydrolysis caption Synthesis of (2,5-difluorophenyl)boronic acid.

Caption: Synthesis of (2,5-difluorophenyl)boronic acid.

Part 2: Synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde

The final step is the Suzuki-Miyaura cross-coupling of 2-chloropyrimidine-5-carbaldehyde with (2,5-difluorophenyl)boronic acid. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aromatic rings.[3][4]

Reaction Mechanism (Suzuki-Miyaura Coupling): The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the 2-chloropyrimidine-5-carbaldehyde to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers the difluorophenyl group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2-Chloropyrimidine-5-carbaldehyde142.541.0 g7.01
(2,5-Difluorophenyl)boronic acid157.911.32 g8.41 (1.2 equiv)
Tetrakis(triphenylphosphine)palladium(0)1155.560.405 g0.35 (0.05 equiv)
Potassium Carbonate (K₂CO₃)138.211.94 g14.02 (2.0 equiv)
1,4-Dioxane88.1120 mL-
Water (H₂O)18.025 mL-

Step-by-Step Procedure:

  • In a round-bottom flask, combine 2-chloropyrimidine-5-carbaldehyde (1.0 g, 7.01 mmol), (2,5-difluorophenyl)boronic acid (1.32 g, 8.41 mmol), and potassium carbonate (1.94 g, 14.02 mmol).

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.405 g, 0.35 mmol).

  • Add the degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10-30% ethyl acetate in hexane) to yield the pure 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde.

Expected Yield: 60-90%, depending on the purity of the starting materials and reaction conditions.[3]

Characterization of the Final Product

2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₁H₆F₂N₂O

  • Molecular Weight: 220.18 g/mol

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 10.20 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO).

    • 9.25 (s, 2H): This singlet is characteristic of the two equivalent protons at the 4- and 6-positions of the pyrimidine ring.

    • 8.20 - 8.10 (m, 1H): This multiplet arises from the proton on the difluorophenyl ring that is ortho to the pyrimidine ring.

    • 7.30 - 7.15 (m, 2H): These multiplets correspond to the remaining two protons on the difluorophenyl ring.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • ~189.0: Aldehyde carbonyl carbon (-CHO).

    • ~163.0: Carbon at the 2-position of the pyrimidine ring.

    • ~160.0 (d, J ≈ 250 Hz): Carbon-fluorine coupling for the C-F bond at the 2-position of the phenyl ring.

    • ~158.0 (d, J ≈ 250 Hz): Carbon-fluorine coupling for the C-F bond at the 5-position of the phenyl ring.

    • ~157.0: Carbons at the 4- and 6-positions of the pyrimidine ring.

    • ~120.0 - 115.0 (m): Carbons of the difluorophenyl ring, showing characteristic C-F couplings.

    • ~118.0: Carbon at the 5-position of the pyrimidine ring.

  • Mass Spectrometry (ESI+):

    • m/z: 221.05 [M+H]⁺

Trustworthiness and Self-Validation

The successful synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde can be validated at each stage. The ¹H NMR of the 2-chloropyrimidine-5-carbaldehyde intermediate should show the characteristic aldehyde proton signal and the two pyrimidine protons. The final product's ¹H NMR will confirm the incorporation of the difluorophenyl group through the appearance of aromatic signals with splitting patterns consistent with a 1,2,5-trisubstituted benzene ring. The mass spectrum provides the definitive molecular weight of the target compound. Consistent results across these analytical techniques will validate the successful execution of the protocol.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde. By following the detailed step-by-step procedures and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for their drug discovery and medicinal chemistry programs. The provided characterization data serves as a reliable reference for product validation.

References

  • Organic Syntheses. 2-chloropyrimidine. Org. Synth. 1955, 35, 34. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link]

Sources

Application

Application Notes and Protocols for 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Fluorinated Pyrimidine Building Block 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is a highly functionalized hete...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Pyrimidine Building Block

2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. Its molecular architecture, featuring a difluorinated phenyl ring appended to a reactive pyrimidine carbaldehyde core, renders it a valuable precursor for the synthesis of complex pharmacophores. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule, making this intermediate particularly sought after in drug discovery programs.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The aldehyde functionality at the 5-position serves as a versatile synthetic handle, allowing for a variety of chemical transformations to build molecular complexity. This intermediate is particularly pivotal in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases[3][4][5].

Application Focus: Synthesis of Advanced Kinase Inhibitors

A prime application of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is in the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. This scaffold is the core of several clinical and preclinical kinase inhibitors. The synthesis of these complex molecules often leverages the reactivity of the pyrimidine-5-carbaldehyde for the formation of the fused pyrazole ring.

One notable example is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a clinically validated target in B-cell malignancies, and its inhibition has led to significant advances in the treatment of certain types of leukemia and lymphoma[6][7][8][9]. The 2-(2,5-difluorophenyl)pyrimidine moiety is a key structural feature in some of these advanced therapeutics.

Synthetic Pathway Overview: From Intermediate to a Pyrazolo[1,5-a]pyrimidine Core

The following diagram illustrates a representative synthetic pathway for the construction of a pyrazolo[1,5-a]pyrimidine core, a key step in the synthesis of certain BTK inhibitors, starting from 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde.

G A 2-(2,5-Difluorophenyl)pyrimidine- 5-carbaldehyde C Condensation A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D Hydrazone Intermediate C->D Formation of Hydrazone E Intramolecular Cyclization (e.g., with a suitable C3 synthon) D->E F Pyrazolo[1,5-a]pyrimidine Core E->F Ring Closure

Caption: General workflow for synthesizing a pyrazolo[1,5-a]pyrimidine core.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Intermediate

This protocol outlines a representative procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde. This method is adapted from general procedures for the synthesis of similar heterocyclic systems[1][2][10].

Step 1: Condensation to form Hydrazone

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous ethanol (10 mL/mmol).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude hydrazone intermediate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core

  • Reaction Setup: To the flask containing the crude hydrazone from the previous step, add a suitable three-carbon synthon such as malonaldehyde bis(dimethyl acetal) (1.2 eq) and a solvent like acetic acid or a mixture of ethanol and acetic acid.

  • Cyclization Reaction: Heat the reaction mixture to reflux and monitor by TLC until the hydrazone is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate. If so, collect the solid by filtration, wash with water, and dry under vacuum. If the product does not precipitate, neutralize the solution with a base (e.g., sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine derivative.

ParameterConditionRationale
Solvent (Condensation) Anhydrous EthanolGood solubility for reactants and facilitates the reaction.
Catalyst (Condensation) Acetic Acid (catalytic)Protonates the carbonyl group, making it more electrophilic.
Solvent (Cyclization) Acetic AcidActs as both a solvent and an acid catalyst for the cyclization.
Purification Column ChromatographyTo isolate the final product from any unreacted starting materials or side products.
Protocol 2: Quality Control and Characterization

Ensuring the purity and identity of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is critical for its successful use as a pharmaceutical intermediate. The following are standard analytical methods for its characterization.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment[11][12][13][14][15].

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically effective. For example, a mixture of acetonitrile and water (with 0.1% formic acid or a phosphate buffer) can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation[16][17][18][19][20].

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (typically a singlet around 10 ppm), aromatic protons on the difluorophenyl ring (with splitting patterns due to fluorine coupling), and the pyrimidine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde (typically >180 ppm), as well as signals for the carbons of the pyrimidine and difluorophenyl rings. The carbons attached to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Workflow for Quality Control Analysis

The following diagram outlines a typical workflow for the quality control of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde.

G A Sample Preparation (Dissolve in suitable solvent) B HPLC Analysis A->B D NMR Analysis (¹H, ¹³C, ¹⁹F) A->D F Mass Spectrometry (e.g., ESI-MS) A->F C Purity Assessment (>98% desirable) B->C H Release for Synthesis C->H E Structural Confirmation D->E E->H G Molecular Weight Verification F->G G->H

Caption: A standard quality control workflow for the intermediate.

Conclusion

2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is a versatile and valuable intermediate for the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. Its unique structural features and reactive aldehyde group allow for the construction of complex heterocyclic systems. The protocols and analytical methods outlined in these application notes provide a framework for the effective use and quality control of this important building block in drug discovery and development.

References

  • Al-Omair, M. A. (2015). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 20(9), 15638-15649. [Link]

  • Bagley, M. C., et al. (2006). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(2), 587-590. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(12), 5036-5058. [Link]

  • Russo, M., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Molecules, 25(22), 5434. [Link]

  • Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters, 23(15), 4438-4442. [Link]

  • Shaw, D. E., et al. (2011). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Arkivoc, 2011(7), 241-253. [Link]

  • EPO. (2023). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). [Link]

  • Google Patents. (2021). Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.
  • PubChem. (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. [Link]

  • precisionFDA. (3S)-N-(5-((2S)-2-(2,5-DIFLUOROPHENYL)-1-PYRROLIDINYL)PYRAZOLO(1,5-A)PYRIMIDIN-3-YL)-3-HYDROXY-1-PYRROLIDINECARBOXAMIDE. [Link]

  • Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 9(4), 2139-2150. [Link]

  • Yulistia, A., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Applied Pharmaceutical Science, 7(1), 163-169. [Link]

  • Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 9(4), 2139-2150. [Link]

  • The Royal Society of Chemistry. (2021). One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources. [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(4), 114-126. [Link]

  • Li, X., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry, 57(13), 5676-5687. [Link]

  • Xiao, Y., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology, 14, 1162216. [Link]

  • Vitale, P., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7546. [Link]

  • University of Oxford. (2016). A User Guide to Modern NMR Experiments. [Link]

  • Wang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. RSC Medicinal Chemistry, 15(11), 3021-3032. [Link]

  • Kumar, A., et al. (2021). A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. Chemistry & Biology Interface, 11(1), 1-10. [Link]

  • Głowacki, R., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 14(1), 25303. [Link]

  • Google Patents. (2016). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Martins, C. H. G., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 10(48), 53645-53658. [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 107-114. [Link]

  • Reddy, T. S., et al. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Journal of Heterocyclic Chemistry, 60(11), 1957-1970. [Link]

  • Google Patents. (2012).
  • Girreser, U., et al. (2013). 1 H, 13 C and 15 N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

  • Academia.edu. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde Synthesis

Welcome to the Advanced Synthesis Technical Support Center. The synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde via Suzuki-Miyaura cross-coupling presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. The synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde via Suzuki-Miyaura cross-coupling presents unique chemoselectivity challenges. Both coupling partners—the electron-deficient 2-chloropyrimidine and the polyfluorinated boronic acid—are highly reactive and prone to rapid degradation under standard aqueous basic conditions.

This guide is designed for process chemists and R&D scientists to diagnose reaction failures, understand the mechanistic causality behind byproduct formation, and implement a self-validating, high-yield experimental protocol.

Reaction Pathway & Failure Mode Analysis

Before troubleshooting, it is critical to visualize the competing kinetic pathways in this specific cross-coupling. The diagram below illustrates the desired catalytic cycle versus the two primary degradation routes: nucleophilic aromatic substitution (SNAr) and protodeboronation.

G R1 2-Chloropyrimidine- 5-carbaldehyde Cond Palladium Catalyst Base, Solvent, Heat R1->Cond R2 (2,5-Difluorophenyl) boronic acid R2->Cond Prod 2-(2,5-Difluorophenyl) pyrimidine-5-carbaldehyde (Target Product) Cond->Prod Optimized Conditions (Anhydrous, XPhos) BP1 2-Hydroxypyrimidine- 5-carbaldehyde (Hydrolysis Byproduct) Cond->BP1 Aqueous Base (SNAr Hydrolysis) BP2 1,4-Difluorobenzene (Protodeboronation) Cond->BP2 Slow Coupling (C-B Cleavage)

Reaction pathways and common failure modes in Suzuki-Miyaura cross-coupling.

Troubleshooting FAQs

Q1: Why is my overall yield consistently below 30%, and why does LC-MS show a major highly polar byproduct?

Diagnosis: You are observing the hydrolysis of 2-chloropyrimidine-5-carbaldehyde. Mechanistic Causality: The pyrimidine ring is highly electron-deficient, which makes the carbon-chlorine bond at the 2-position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. If you are using standard aqueous basic conditions (e.g., 2.0 M Na₂CO₃ in H₂O/Dioxane), hydroxide ions will rapidly displace the chloride to form 2-hydroxypyrimidine-5-carbaldehyde before the palladium catalyst can initiate oxidative addition. Solution: Eliminate water from the reaction. Switch to strictly anhydrous conditions using finely milled, anhydrous K₃PO₄ or Cs₂CO₃ suspended in anhydrous 1,4-dioxane.

Q2: I am losing my boronic acid mass during the reaction, and I detect volatile fluorobenzene derivatives. How can I prevent this?

Diagnosis: Your (2,5-difluorophenyl)boronic acid is undergoing protodeboronation[2]. Mechanistic Causality: Polyfluorinated boronic acids are highly unstable under basic conditions. The electron-withdrawing fluorine atoms increase the acidity of the boronic acid and severely weaken the C-B bond, leading to rapid hydrolytic cleavage that yields 1,4-difluorobenzene[3]. This degradation pathway competes directly with the transmetalation step of the catalytic cycle. Solution: To outcompete protodeboronation, you must accelerate the transmetalation and reductive elimination steps. Switch to a highly active, sterically bulky precatalyst system like XPhos Pd G2[3]. Furthermore, mask the boronic acid as a pinacol ester (Bpin), which is kinetically much more stable against basic hydrolysis[4].

Q3: The palladium catalyst precipitates out as a black solid (palladium black) very early in the reaction. What causes this?

Diagnosis: Catalyst poisoning via competitive substrate coordination. Mechanistic Causality: The nitrogen atoms on the pyrimidine ring are strong coordinating ligands. In the presence of weak or labile phosphine ligands (like PPh₃ in Pd(PPh₃)₄), the pyrimidine substrate can displace the phosphine, ligating directly to the active Pd(0) center. This poisons the catalyst, preventing oxidative addition and causing the palladium to aggregate into inactive palladium black. Solution: Utilize a strongly coordinating, electron-rich bidentate ligand (e.g., dppf) or a Buchwald-type dialkylbiaryl phosphine ligand (e.g., XPhos). These ligands bind tightly to the palladium center, preventing displacement by the pyrimidine nitrogens.

Quantitative Data: Condition Optimization

The table below summarizes the critical parameters required to shift the reaction from a degradation-heavy pathway to a high-yielding catalytic cycle.

ParameterStandard Conditions (Prone to Failure)Optimized Conditions (High Yield)
Boron Source (2,5-Difluorophenyl)boronic acid2-(2,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Base Aqueous Na₂CO₃ (2.0 M)Anhydrous K₃PO₄ (finely milled)
Catalyst System Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (2 mol%)
Solvent 1,4-Dioxane / H₂O (4:1)Anhydrous 1,4-Dioxane
Temperature 100 °C80 °C
Typical Yield 20 - 35%85 - 92%
Major Byproducts 2-Hydroxypyrimidine, 1,4-DifluorobenzeneTrace protodeboronation

Optimized Experimental Protocol

This methodology utilizes a self-validating anhydrous system designed to suppress SNAr hydrolysis and outpace protodeboronation.

Scale: 1.0 mmol

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrimidine-5-carbaldehyde (142.5 mg, 1.0 mmol), 2-(2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (288.1 mg, 1.2 mmol), finely milled anhydrous K₃PO₄ (424.5 mg, 2.0 mmol), and XPhos Pd G2 (15.7 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and perform three cycles of vacuum evacuation followed by argon backfilling. Self-Validation Check: Ensure the K₃PO₄ powder flows freely and does not clump, which would indicate moisture contamination.

  • Solvent Addition: Via a gas-tight syringe, add 5.0 mL of anhydrous, thoroughly sparged (degassed with argon for 30 mins) 1,4-dioxane.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the insoluble K₃PO₄ remains suspended.

  • In-Process Monitoring: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade acetonitrile, and analyze. Self-Validation Check: The reaction is complete when the starting material peak (m/z 143, [M+H]⁺) is consumed and the target product (m/z 221, [M+H]⁺) is the dominant species. Ensure the hydrolysis byproduct (m/z 125, [M+H]⁺) is <5%.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter the mixture through a short pad of Celite to remove the phosphate salts and precipitated palladium residues. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) to afford 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde as a solid.

References

  • Protodeboronation. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde

As a Senior Application Scientist, I frequently encounter researchers struggling with the physical properties of highly functionalized heteroaromatics. 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is a critical buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the physical properties of highly functionalized heteroaromatics. 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is a critical building block for constructing complex pharmacophores and kinase inhibitors[1]. However, its unique molecular architecture presents significant solubility challenges.

The combination of an electron-deficient pyrimidine ring and a planar 2,5-difluorophenyl moiety facilitates intense intermolecular π−π stacking and strong dipole-dipole interactions. This results in a high crystal lattice energy. Consequently, the molecule resists dissolution in standard organic solvents, which often lack the dielectric capacity to disrupt these solid-state forces[2].

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers without compromising the chemical integrity of the reactive carbaldehyde group.

Diagnostic Workflow: Solvent Optimization

G A Solubility Issue: 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde B Identify Current Solvent Class A->B C Non-Polar / Weakly Polar (Toluene, DCM, Hexanes) B->C D Protic / Alcoholic (MeOH, EtOH) B->D E Polar Aprotic (DMF, DMSO, NMP) B->E F Action: Switch to Polar Aprotic or use as Co-solvent C->F G Risk: Hemiacetal Formation. Action: Use immediately or switch. D->G H Still Insoluble? E->H I Action: Apply gentle heat (40°C) and sonication H->I Yes J Action: Evaluate Continuous Flow or in situ generation I->J If precipitation recurs upon cooling

Diagnostic workflow for troubleshooting solubility issues of heteroaromatic carbaldehydes.

Quantitative Solvent Profiling

To rationally select a solvent, we must match the solvent's dielectric constant ( ε ) and dipole moment with the energetic requirements needed to break the pyrimidine's crystal lattice. Empirical studies demonstrate that pyrimidine solubility generally follows the order of DMF > Alcohols > CCl₄/Toluene[3].

SolventDielectric Constant ( ε )Dipole Moment (D)Solvation Capacity for PyrimidinesAcetal Formation Risk
DMSO 46.73.96HighNone
DMF 36.73.82High (Recommended)None
Methanol 32.71.70ModerateHigh (Hemiacetal/Acetal)
DCM 8.91.60LowNone
THF 7.51.75Low to ModerateNone
Toluene 2.40.36Very LowNone
Troubleshooting Q&A

Q1: Why does 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde crash out of DCM and Toluene at room temperature? Causality: While chlorinated solvents like DCM are historically popular in medicinal chemistry for their broad solvation capabilities[4], they are weakly polar. They lack the strong hydrogen-bond accepting capability and high dipole moment required to disrupt the rigid π−π stacking of this specific fluorinated heteroaromatic. Solution: Transition your reaction to a polar aprotic solvent like DMF or NMP. If a non-polar solvent is strictly required for the reaction mechanism, utilize a co-solvent system (e.g., 10-20% DMF in Toluene) to maintain the solute in the liquid phase.

Q2: Can I use methanol or ethanol to force the compound into solution? Causality: Alcohols can disrupt crystal lattices via hydrogen bonding, temporarily improving solubility[3]. However, the pyrimidine-5-carbaldehyde moiety is a highly electrophilic center. Dissolving this compound in primary alcohols leads to rapid nucleophilic attack by the solvent, forming hemiacetals or full acetals. This alters the compound's reactivity and will ruin downstream transformations like reductive aminations or Knoevenagel condensations. Solution: Avoid primary alcohols for stock solutions. If an alcoholic solvent is absolutely required, prepare the solution immediately before the reaction, or substitute with a sterically hindered, less nucleophilic alcohol like isopropanol or tert-butanol.

Q3: How do I prevent the compound from crystallizing during low-temperature reactions (e.g., Grignard additions at -78°C)? Causality: Solubility drops exponentially with temperature. At cryogenic temperatures, the thermal energy of the system is insufficient to prevent the molecules from re-aggregating into their favorable crystal lattice, causing them to precipitate out of standard ethereal solvents like THF. Solution: Employ a co-solvent matrix. Blending THF with 2-Methyltetrahydrofuran (2-MeTHF) or adding a small percentage of a freezing-point-depressing polar aprotic solvent (like DMPU) disrupts the solvent freezing matrix and significantly enhances the solubility of lipophilic aromatic systems at cryogenic temperatures.

Q4: How should I modify my chromatographic purification if the compound is insoluble in the loading solvent? Causality: Loading a suspension onto a silica gel column leads to poor band resolution, streaking, and low recovery because the compound slowly dissolves over time rather than eluting as a discrete band. Solution: Utilize dry-loading. Dissolve the compound in a large volume of a volatile polar solvent (like THF or Acetone), add an equal mass of silica gel (or Celite), and evaporate the solvent completely under reduced pressure. Load this free-flowing powder onto the top of your column.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies incorporate built-in validation steps.

Protocol A: Preparation of a Stable 0.2 M Stock Solution for Cross-Coupling

Objective: Achieve complete dissolution in a polar aprotic solvent without inducing thermal degradation.

  • Weighing & Solvent Addition: Weigh the required mass of 2-(2,5-difluorophenyl)pyrimidine-5-carbaldehyde into a clean, dry vial. Add anhydrous DMF to achieve a target concentration of 0.2 M.

  • Lattice Disruption: Sonicate the suspension for 10 minutes at 35°C.

    • Causality: Acoustic cavitation combined with mild thermal energy provides the necessary activation energy to disrupt the strong intermolecular interactions of the fluorinated pyrimidine crystal lattice without oxidizing the aldehyde.

  • Validation Step (Micro-precipitation Check): Allow the solution to cool to ambient temperature (20-25°C). Transfer a 1 mL aliquot to a microcentrifuge tube and centrifuge at 10,000 x g for 3 minutes. Visually inspect the bottom of the tube.

    • Pass: No pellet is visible. The solution is stable.

    • Fail: A white micro-pellet forms. The solution is supersaturated; dilute by 10% with DMF, re-sonicate, and repeat the validation step.

  • Chemical Integrity Check: Analyze 10 μ L of the validated supernatant via LC-MS to confirm the presence of the intact aldehyde peak [M+H]⁺ and ensure no oxidation to the carboxylic acid occurred during sonication.

Protocol B: Low-Temperature Solvation for Organometallic Additions (-78°C)

Objective: Maintain transient solubility of the electrophile at cryogenic temperatures.

  • Co-Solvent Matrix Preparation: Prepare a solvent matrix of anhydrous THF and 2-MeTHF in a 1:1 volumetric ratio under an inert argon atmosphere.

  • Solute Integration: Dissolve the pyrimidine-5-carbaldehyde in the solvent matrix at room temperature to achieve a 0.05 M concentration.

  • Cryogenic Cooling: Submerge the reaction flask into a dry ice/acetone bath (-78°C) and allow it to equilibrate for 10 minutes with moderate stirring.

  • Validation Step (In-line Monitoring): Insert a fiber-optic in-line ATR-FTIR probe into the reaction mixture. Monitor the carbonyl stretch (typically around ~1705 cm⁻¹).

    • Pass: The absorbance remains stable for 15 minutes, indicating the solute remains fully dissolved in the matrix. You may proceed with the dropwise addition of the nucleophile.

    • Fail: A sudden, sharp drop in carbonyl absorbance indicates the compound is precipitating out of solution. If this occurs, introduce 5% v/v DMPU to the matrix to further depress the freezing point and re-solubilize the compound.

References
  • 2-(2,5-Difluorophenyl)Pyrimidine-5-Carbaldehyde CAS NO 960198-49-6, ChemicalCell,[Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents, SciSpace,[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study, ACS Medicinal Chemistry Letters,[Link]

  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry, University of Cape Town,[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Recrystallization of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals working with 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals working with 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) . As a highly functionalized heterocyclic building block critical for kinase inhibitor synthesis[1], this molecule presents unique solid-state challenges. Its hydrophobic difluorophenyl ring, basic pyrimidine core, and reactive carbaldehyde moiety create competing intermolecular forces that frequently complicate crystallization workflows.

Below, we address the most critical troubleshooting scenarios, focusing on thermodynamic control, phase purity, and scalable methodologies.

Section 1: Solvent Selection & Thermodynamic Profiling

Q: How do I select the optimal solvent/antisolvent system to maximize yield and purity while avoiding degradation?

A: Solvent selection for this molecule must balance the high solubility of the pyrimidine core with the need to protect the reactive carbaldehyde group from oxidation or hemiacetal formation. Protic solvents (like ethanol or methanol) can reversibly react with the aldehyde, while highly non-polar solvents may fail to dissolve the pyrimidine core effectively.

We recommend a binary solvent system utilizing a moderately polar aprotic good solvent (e.g., Ethyl Acetate) and a non-polar antisolvent (e.g., Heptane).

Quantitative Solvent Screening Summary Data represents typical solubility and recovery metrics for pyrimidine-carbaldehyde derivatives.

Solvent System (Good/Anti)Ratio (v/v)Solubility @ 25°C (mg/mL)Solubility @ 60°C (mg/mL)Yield (%)Purity (%)Process Observations
EtOAc / Heptane 1:312.5115.084>99.5Ideal MSZW; pristine crystalline morphology.
DCM / Hexane 1:438.0185.06297.8High risk of oiling out at high concentrations.
Acetone / Water 1:218.5140.07598.0Hydrate formation possible; requires strict drying.
Toluene Neat22.095.06898.5Requires deep cooling; slow nucleation kinetics.

Section 2: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling, my solution turns cloudy and forms a sticky emulsion at the bottom of the flask instead of crystallizing. Why does 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde "oil out," and how can I fix it?

A: You are observing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out." This occurs when the system reaches high supersaturation, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered[2]. Because this molecule possesses flexible structural components and competing polar/non-polar domains, it often separates into a solute-rich liquid phase (oil) and a solvent-rich phase rather than nucleating as a solid[3].

Thermodynamically, LLPS is driven by a high Gibbs free energy of mixing and is highly sensitive to solvent polarity and cooling rates[4]. If the oil droplets coalesce uncontrollably, they bypass impurity rejection, resulting in a sticky, amorphous gum[2]. To resolve this, you must operate strictly within the Metastable Zone Width (MSZW) and induce nucleation before the liquid-liquid phase boundary is crossed.

G cluster_kinetic Kinetic Pathway (Undesired) cluster_thermo Thermodynamic Pathway (Desired) A Supersaturated Solution 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde B Rapid Cooling / Fast Antisolvent A->B High Supersaturation E Controlled Cooling (0.1°C/min) within MSZW A->E Low Supersaturation C Liquid-Liquid Phase Separation (Oiling Out) B->C Kinetically Hindered D Amorphous Gum / Impure Solid C->D Uncontrolled Coalescence C->E Re-heat & Optimize F Seed Crystal Addition (1-2 wt%) E->F Induce Nucleation G High-Purity Crystalline Product F->G Orderly Crystal Growth

Thermodynamic vs. kinetic pathways in crystallization, highlighting oiling out resolution.

Protocol: Anti-Oiling Out Seeding Crystallization

This protocol is a self-validating system designed to bypass the LLPS boundary by controlling supersaturation generation.

  • Dissolution: Dissolve the crude 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde in EtOAc at 60°C to achieve a concentration of ~100 mg/mL. Ensure complete dissolution (visual confirmation or via in-line FBRM).

  • MSZW Entry: Cool the solution slowly (0.5 °C/min) to 50°C. This places the system inside the metastable zone, avoiding the high supersaturation that triggers oiling out[2].

  • Seeding: Introduce 1-2 wt% of high-purity seed crystals (particle size approx. 100-150 μm)[5]. Causality: Seeding provides a pre-existing lattice, drastically lowering the activation energy required for nucleation and redirecting the thermodynamic pathway away from liquid-liquid demixing.

  • Aging (Validation Step): Hold the temperature at 50°C for 60 minutes. Validation: Monitor the solution via ATR-FTIR; you should observe a steady decrease in the solute peak intensity, confirming desupersaturation via crystal growth rather than oil droplet formation.

  • Controlled Cooling: Initiate a strict, slow cooling ramp of 0.1 °C/min down to 5°C[5].

  • Antisolvent Addition: Once at 5°C, dose Heptane (3 volumes relative to EtOAc) at a continuous, slow rate (e.g., 0.1 vol/min) to drive the remaining solute out of solution.

  • Isolation: Filter the resulting suspension, wash with cold Heptane, and dry under vacuum at 30°C.

Section 3: Polymorphism & Phase Purity

Q: We are observing batch-to-batch inconsistency in dissolution rates and melting points. Is this molecule prone to polymorphism, and how do we establish phase control?

A: Yes. Variation in physical properties such as melting point, hygroscopicity, and dissolution rate is a definitive indicator of polymorphism[6]. The ability of a molecule to adopt multiple crystalline forms is dictated by its conformational flexibility and hydrogen-bonding capabilities[7]. For 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde, the rotation around the pyrimidine-phenyl bond and the varied hydrogen-bond acceptor roles of the nitrogen and oxygen atoms create a rich polymorphic landscape.

Uncontrolled polymorphism can lead to the sudden appearance of a more thermodynamically stable, but less soluble, polymorph late in development (a kinetically hindered polymorph)[8]. To ensure batch-to-batch consistency and protect intellectual property[9], a comprehensive polymorph screen is mandatory.

Protocol: Comprehensive Polymorph Screening & Isolation

This workflow identifies both kinetically favored and thermodynamically stable forms.

  • Solvent-Mediated Phase Transformation (SMPT):

    • Prepare suspensions of the API in a diverse array of solvents (e.g., EtOAc, Toluene, Acetonitrile, Isopropanol).

    • Slurry the suspensions at both ambient temperature (20°C) and elevated temperature (50°C) for 72 hours.

    • Causality: SMPT relies on the principle that metastable forms will dissolve and recrystallize into the most thermodynamically stable form in a given solvent system[9].

  • Melt Crystallization:

    • Heat the compound slightly above its melting point in a controlled DSC pan or hot-stage microscope.

    • Apply varying supercooling rates (e.g., rapid quench vs. slow cooling).

    • Causality: Melt crystallization can bypass solvent-solute interactions to reveal late-appearing or kinetically hindered polymorphs that are difficult to nucleate from solution[8].

  • Validation & Characterization:

    • Isolate the solids from all screening hits via centrifugation.

    • Analyze immediately using Powder X-Ray Diffraction (PXRD) to identify unique crystal lattices.

    • Cross-reference with Differential Scanning Calorimetry (DSC) to determine the relative thermodynamic stability (heat of fusion and melting point) of the identified forms[9].

Section 4: Chemical Stability During Processing

Q: My recrystallized product shows a new impurity peak via HPLC. How do I prevent degradation during the crystallization workflow?

A: The carbaldehyde moiety on the pyrimidine ring is highly susceptible to auto-oxidation, converting to the corresponding carboxylic acid when exposed to heat and atmospheric oxygen. Furthermore, prolonged heating in protic solvents can lead to the formation of hemiacetals.

Troubleshooting Actions:

  • Inert Atmosphere: Always conduct dissolution and high-temperature crystallization steps under a strict Nitrogen or Argon blanket.

  • Thermal Budgeting: Limit the time the molecule spends above 50°C. If dissolution is slow, increase the solvent volume rather than the temperature.

  • Solvent Purity: Ensure solvents are peroxide-free (especially if using ethers like THF, though discouraged) and utilize degassed solvents for the primary crystallization matrix.

References

  • 2-(2,5-Difluorophenyl)Pyrimidine-5-Carbaldehyde CAS NO 960198-49-6 - ChemicalCell. chemicalcell.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy5ZOo3UoxQWkPK_99b9xbJjVwvE7yQv6uCTqT3rgJ2w9cpgKKqHWqozZRv8EgNNi3zdBLeOM7OQo59O3_yvfKtQ4fRNf4Tz7w_md8xDcjfAyhIUv-UY2htdzm6CWmVaUJHoXvV6U1pCHN58tGXmkaN5ePwDaGfqe2iuyQ_BkWBLRWwQ9fdgRBItyAyIIifeeOQn0eialKDeJsrUR28I7zHs54CpNtgzzMXQ==]
  • Oiling Out in Crystallization - Mettler Toledo. mt.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRYbQSc0MJZhtd5vTLQs4bQNfKzTdd4mO2idrNLJxmuOOgC_cohRKtog23nWR_a7xWI16wSLtmZ7lSG5dALUb6Zpb1ELuMa5xYsZBn72nrrIb3yVFXTsPwwzZ6enc0hICWsbunaJevyLqEvXhRxlgIqP6t8W9hzjnuaFfWkIN_VbVtsgcYnR3kcNb7xaiZwiXgmVjugsKkA9eTCb6JroAw4LNqzmQfY_J9mj10k3iMSCqr]
  • Polymorph screening in pharmaceutical development. europeanpharmaceuticalreview.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDO0PEokTZ5KgsIQ5ZqvF3kWP31mZbzW9WnFMlp5_A0dnR83rNtHLzAuYsgyXcei2yhJ_HJx326rqCDBJdvU8t8WEpxLFKx_yvSarHQrcwZELqxHnJWLVWCugslyiN1ltZ2ZM_JVoVU9yg263YU3uyuDPQRJIYhn3gqfH57W-5zGpvilmrPmfAWftMJeV1hGnzs4X1djHujubaW8MDYe9qaJYwLgKA]
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. pharmalego.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoNIDucGZu69UkMuxwyphyqvQb1Z-TkS4ogNd0ogqNvL31riuuyhnLVWlKyt64wQG5DK7Vv1oVMVKdhiKMVfsKyz6IA1mXtNujNEfciR6ymBieDXvVEa6d_dspKfJRyNwNokM=]
  • Crystallization of an active pharmaceutical ingredient that oils out - ResearchGate. researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsxmqeHvFx52QGIhcXJPplrS7VXeID37faj3jwLPkI-x2tp15wg1LCIZhxfgqsvfFyzYUiDOOZRRNnSGfzB9I4oCKTzx7ztgHz8qYTTUTzzVbUL5ATb4cDAQUmyhHNDuR64o_O-hW4Jg_rHBK3_4Hdl9XctC8J1UKs3sra9xma7z7HO3msTujPX5qogjB7zTxL6ugG2yd9Ae0zKccUKYQPMjHhEK4WxpPwUyH4AmowNZE=]
  • An In-Line Study of Oiling Out and Crystallization | Organic Process Research & Development. acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYc8DIUhWBZoQXZyXE1n7wcVQwGJwZd9BJ9rDisoIsalLTL8-fOcDhZs-pMPRLLupGcT_RsLfxWQu5j4Fsh44XWVlEsqHcwnCkcn8q1wTwCy_VcBV4h--4B8SvEshQgyR_OIyU]
  • Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts. researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzVuClxoJLBE0CN_CItjvEbZndBlTkqOFY2ox-auynAtYo8hrLOqoyUYj0CycsiK7vgya9M8rNeZMP3W6x2TmKQRvabnI35aeg961Hn3uzvFUZtCDJxlBHYnt79XHiSBPhx4zTj4FKb0VWT1yuotjNoN9iXSm0wJ3Fd25fLyChnTmNmRwWjIIo0fA86_a7zTdzlSE98_rtcwjgjEPie55ZrWHrL_AlmLYxRNqlWhEkER87GRSAGXK-CmoXVGHwlzo=]
  • Polymorph screening - CRYSFORMA. crysforma.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMTSjifXIZtbn4XVOtHT4ziP8U_Ke_l5mgwPY1R1Rg8mYnKiFAMprULOk-AdC45pBkvVlVdV0g3-514W8eHJDelewcHu3vwFnq3driWZe42XtP02j0U5NaXYRBuY6IDCUL8lZEIbnvYeC8I0Z0YkvF]
  • Pharmaceutical Polymorphism Screening & Selection - Charles River Laboratories. criver.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkBrHT-vhcFvvzPNSCZ9Vxo08tnsMMPYl4YaM_dm1HWKOgK-D93fY3SIV5aV8vYI6oTgInKG77wpaqJjRY0vW-NsfPp89ZZ0ZEicMrobXgTH3q3ww72io4iDThqlTKJF1ruSH2YGauQPDV33CMoMElvBiXv6UTVTpfFA5g1or_l64cEJ_QHw07U3n5fmD-AuMIelpjtO1qifGZb6LJfUMvaIG1VUs7]

Sources

Optimization

Troubleshooting side reactions in pyrimidine-5-carbaldehyde derivatization

Welcome to the Application Science support center. Derivatizing pyrimidine-5-carbaldehydes presents unique synthetic challenges due to the highly electron-deficient nature of the pyrimidine core.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science support center. Derivatizing pyrimidine-5-carbaldehydes presents unique synthetic challenges due to the highly electron-deficient nature of the pyrimidine core. This guide is designed for medicinal chemists and drug development professionals to troubleshoot common side reactions—such as over-reduction, disproportionation, and unwanted nucleophilic aromatic substitution (SNAr)—by understanding the underlying mechanistic causality.

Diagnostic Workflow for Side Reactions

Before altering your reaction conditions, use the diagnostic flowchart below to identify the mechanistic pathway responsible for your specific impurity profile.

Troubleshooting Start Analyze Crude Reaction (NMR / LC-MS) Q1 Main impurity is pyrimidine-5-methanol? Start->Q1 Q2 1:1 acid & alcohol byproducts observed? Q1->Q2 No OverRed Over-Reduction (Aldehyde reduced too fast) Q1->OverRed Yes Q3 Nucleophile substituted on pyrimidine ring? Q2->Q3 No Cannizzaro Cannizzaro Reaction (Base disproportionation) Q2->Cannizzaro Yes SNAr Unwanted SNAr (Ring attack) Q3->SNAr Yes Sol1 Use STAB or pre-form imine with Ti(OiPr)4 OverRed->Sol1 Sol2 Use non-nucleophilic mild bases (e.g., DIPEA) Cannizzaro->Sol2 Sol3 Lower temp & use Phase Transfer Catalysis (PTC) SNAr->Sol3

Diagnostic workflow for pyrimidine-5-carbaldehyde side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I getting poor yields and mostly pyrimidine-5-methanol during reductive amination?

Causality & Mechanism: Pyrimidine-5-carbaldehydes are highly electron-deficient. The electron-withdrawing nature of the pyrimidine ring significantly increases the electrophilicity of the carbonyl carbon. When using aggressive reducing agents like sodium borohydride ( NaBH4​ ), the kinetics of direct aldehyde reduction outpace the rate of imine formation. This leads to premature "over-reduction" into the corresponding alcohol[1]. Solution: You must shift the kinetic balance to favor imine reduction over aldehyde reduction. Use a milder, chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB), which selectively reduces protonated iminium ions over neutral aldehydes[1]. Alternatively, strictly pre-form the imine using a Dean-Stark trap or a Lewis acid before adding any hydride source.

Q2: My base-catalyzed condensation yielded a 1:1 mixture of a carboxylic acid and an alcohol. What happened?

Causality & Mechanism: Pyrimidine-5-carbaldehyde is a non-enolizable aldehyde because it lacks α -protons. When exposed to strong aqueous bases (e.g., NaOH, KOH) during attempted condensations (such as Claisen-Schmidt reactions), the molecule undergoes the Cannizzaro reaction[2]. Hydroxide attacks the highly electrophilic carbonyl, forming a tetrahedral intermediate. This intermediate forces a hydride transfer to a second aldehyde molecule, resulting in a disproportionation into pyrimidine-5-carboxylic acid (the oxidized product) and pyrimidine-5-methanol (the reduced product)[2]. Solution: Avoid strong aqueous bases. Utilize milder, non-nucleophilic bases (e.g., DIPEA, K2​CO3​ ) or perform the reaction under strictly anhydrous conditions to prevent hydroxide attack[3].

Q3: When derivatizing a halogenated pyrimidine-5-carbaldehyde, my nucleophile attacked the ring instead of the aldehyde. How do I control this?

Causality & Mechanism: Halogenated pyrimidines (e.g., 2,4-dichloro-pyrimidine-5-carbaldehyde) are exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. The 5-formyl group acts as a strong electron-withdrawing group via resonance, drastically lowering the LUMO of the pyrimidine ring. This activates the ortho and para positions (C2, C4, C6) for nucleophilic attack[3]. Amines intended for reductive amination will readily displace the halogens instead. Solution: Regioselectivity must be strictly controlled through temperature and phase management. To favor controlled SNAr over imine formation, utilize Phase-Transfer Catalysis (PTC) conditions (e.g., TBAI, KHCO3​ , in a biphasic toluene/water system) at room temperature. This neutralizes the aniline/amine hydrohalide byproducts, preventing unwanted imine formation while directing the nucleophile cleanly to the ring[4].

Quantitative Data: Reducing Agent Selection

Selecting the correct hydride source is the most critical variable in preventing over-reduction. The table below summarizes the kinetic and chemoselective properties of common reducing agents when applied to pyrimidine-5-carbaldehydes.

Reducing AgentImine Pre-formation Required?Chemoselectivity (Iminium vs. Aldehyde)Typical YieldPrimary Side Reaction
NaBH4​ Yes (Strictly)Low20 - 40%Over-reduction to pyrimidine-5-methanol
NaBH3​CN Optional (Requires pH 5-6)Moderate60 - 75%Sluggish kinetics; potential cyanide toxicity
NaBH(OAc)3​ (STAB) No (One-pot compatible)High85 - 95%Minimal (Trace acetal if run in alcoholic solvents)

Self-Validating Experimental Protocols

Protocol A: Chemoselective One-Pot Reductive Amination

This protocol utilizes STAB to prevent the over-reduction of the highly electrophilic pyrimidine-5-carbaldehyde[1].

  • Initiation: Suspend the pyrimidine-5-carbaldehyde derivative (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Imine Formation: Add the primary amine (2.0 equiv) and stir for 30–60 minutes at room temperature.

    • Causality: Allowing time for the iminium equilibrium to establish before introducing the hydride prevents premature reduction of the aldehyde.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv) in small portions.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (or LC-MS). The complete disappearance of the highly UV-active aldehyde starting material and the formation of a more polar, ninhydrin-active spot confirms successful chemoselective reduction. If the reaction mixture remains heterogeneous, it often indicates incomplete iminium reduction.

  • Workup: Quench with aqueous NaHCO3​ to neutralize the acetic acid byproduct. Extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Regioselective SNAr of 2,4,6-Trichloropyrimidine-5-carbaldehyde

This protocol uses Phase-Transfer Catalysis (PTC) to selectively substitute the pyrimidine ring without triggering imine formation at the 5-formyl position[4].

  • Solvent Setup: Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde (1.0 equiv) and the amine nucleophile (1.0 equiv) in a 2:1 biphasic mixture of CH2​Cl2​ and water.

  • Catalyst Addition: Add KHCO3​ (1.2 equiv) and Tetrabutylammonium iodide (TBAI) (0.05 equiv).

    • Causality: TBAI acts as a phase-transfer catalyst to shuttle reactants across the biphasic boundary, while KHCO3​ acts as an acid sponge. Neutralizing the amine hydrohalide byproduct is mandatory to prevent the acidic conditions required for unwanted imine formation[4].

  • Reaction: Stir vigorously at room temperature for 24 hours.

  • Self-Validation Checkpoint: The desired mono-SNAr product frequently precipitates out of the biphasic mixture as a solid[4]. If the solution remains entirely clear, it indicates either an incomplete reaction or over-addition (disubstitution). Verify the substitution pattern via an LC-MS aliquot of the organic layer.

  • Workup: Separate the organic layer, extract the aqueous layer with CH2​Cl2​ , dry, and purify via silica gel chromatography.

References

  • Semantic Scholar: Easy synthesis of new series of pteridine analogs: di- and tetra- hydropyrimido[4,5-d]pyrimidines via 5-pyrimidinecarbaldehydes.
  • MDPI: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • ACS Publications: A Regioselective Approach to Trisubstituted 2 (or 6)-Arylaminopyrimidine-5-carbaldehydes and Their Application in the Synthesis of Structurally and Electronically Unique G∧C Base Precursors.
  • Wikipedia: Cannizzaro reaction.

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2-(2,5-Difluorophenyl)pyrimidine-5-carbal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde .

This molecule is a highly valuable synthon used primarily in the development of kinase inhibitors and small-molecule therapeutics[1]. However, its unique molecular architecture presents competing purification challenges: the basicity of the pyrimidine ring drives strong secondary interactions with chromatographic media, while the highly electrophilic 5-carbaldehyde moiety is highly susceptible to nucleophilic attack and oxidation.

Part 1: Diagnostic Purification Workflow

Before adjusting your solvent gradients, consult the diagnostic logic tree below to identify the root cause of your purification failure.

PurificationWorkflow Start Crude 2-(2,5-Difluorophenyl) pyrimidine-5-carbaldehyde Tailing Is severe tailing/streaking observed on TLC? Start->Tailing Silanol Pyrimidine-Silanol Interaction. Pre-treat column with 1% TEA or use Basic Alumina. Tailing->Silanol Yes Acetal Are new byproduct spots forming during elution? Tailing->Acetal No Silanol->Acetal AvoidMeOH Acetal Formation Risk. Remove MeOH/EtOH from eluent. Use Hexane/EtOAc. Acetal->AvoidMeOH Yes RP Co-eluting impurities (e.g., boronic acid)? Acetal->RP No AvoidMeOH->RP UseC18 Switch to Reverse Phase (C18) MeCN/H2O gradient. RP->UseC18 Yes Success Pure Target Compound RP->Success No UseC18->Success

Troubleshooting workflow for 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde purification.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: Why does my compound streak severely across the TLC plate and elute over many column volumes (CV)? The Causality: This is a classic symptom of secondary interactions. The pyrimidine ring contains sp2-hybridized nitrogen atoms with lone pairs that act as strong hydrogen bond acceptors. Standard unbonded normal-phase silica gel contains residual surface silanol groups (Si-OH) which are highly acidic[2]. As the compound travels down the column, the pyrimidine nitrogens continuously bind and unbind to these silanols via hydrogen bonding and ion-exchange. This heterogeneous binding kinetics causes the compound to smear or "tail." The Solution: You must break these interactions by either masking the silanols or changing the stationary phase. Pre-treating the silica with 1% Triethylamine (TEA) neutralizes the acidic sites. Alternatively, switching to a basic alumina stationary phase eliminates the silanol issue entirely[2].

Q2: I am using a Dichloromethane (DCM) / Methanol (MeOH) gradient. I started with one product spot, but a second, more polar spot is forming during the column run. What is happening? The Causality: You are inadvertently synthesizing an acetal directly on the column. The 5-carbaldehyde moiety is highly electrophilic due to the electron-withdrawing nature of the pyrimidine and difluorophenyl rings. When exposed to an alcohol (like methanol) in the presence of an acidic surface (like unmodified silica gel), aldehydes readily undergo acid-catalyzed acetalization to form dimethyl acetals[3]. The Solution: The silica gel acts as a heterogeneous acid catalyst. Immediately discontinue the use of alcoholic mobile phases. Switch to a Hexane/Ethyl Acetate or Toluene/Acetone solvent system.

Q3: My Suzuki-Miyaura coupling crude contains residual starting materials that co-elute with my product in normal phase. How can I resolve this? The Causality: Aromatic starting materials (like 2,5-difluorophenylboronic acid) often streak on normal-phase silica and share similar polarities with moderately polar heterocycles. The Solution: Switch to Reverse-Phase (RP) chromatography using an endcapped C18 column. The hydrophobic difluorophenyl group of your target compound will retain strongly on the C18 phase, while polar impurities will elute much earlier. Note: It is critical to use endcapped C18, as incomplete derivatization leaves residual silanols that will trap the pyrimidine ring[4].

Part 3: Quantitative Data & Mobile Phase Selection

The table below summarizes the empirical outcomes of various chromatographic systems applied to this specific compound. Use this data to select the optimal purification strategy.

Mobile Phase SystemStationary PhaseModifierExpected Rf (TLC)Peak ShapeEst. RecoveryPrimary Risk
Hexane / EtOAc (7:3)Bare Silica (60 Å)None0.25Severe Tailing< 60%Irreversible adsorption
Hexane / EtOAc (7:3)Bare Silica (60 Å)1% TEA0.40Symmetrical> 90%TEA residue in product
DCM / MeOH (95:5)Bare Silica (60 Å)None0.55Split Peaks< 40%Acetal Degradation
MeCN / Water (6:4)C18 (Endcapped)NoneN/A (Rt ~ 4 CV)Symmetrical> 95%Hydrate formation
Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: TEA-Deactivated Normal Phase Flash Chromatography

Use this method for standard scale-up purification when avoiding reverse-phase systems.

  • Solvent Preparation: Prepare a 1% v/v solution of Triethylamine (TEA) in Hexane. Prepare your elution gradient (e.g., 10% to 40% EtOAc in Hexane) and add 0.1% TEA to all gradient bottles.

  • Column Deactivation: Slurry pack the bare silica gel using the 1% TEA/Hexane solution. Flush with 3 Column Volumes (CV) at a high flow rate to fully saturate and neutralize the acidic silanols.

  • Equilibration: Flush the column with 2 CV of your starting mobile phase (90:10 Hexane:EtOAc with 0.1% TEA) to remove excess unbound TEA.

  • Self-Validation Check: Spot a basic dye (e.g., dimethyl yellow) on a TLC plate treated with your mobile phase. If the spot remains circular without trailing, the silica is successfully deactivated.

  • Loading: Dissolve the crude 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde in a minimum volume of DCM. Apply evenly to the column head.

  • Elution: Run the step gradient. Collect fractions based on UV absorbance at 254 nm.

  • Post-Processing: Concentrate fractions under reduced pressure. To remove residual TEA, re-dissolve the product in DCM and wash once with a mild aqueous buffer (pH 7.0), dry over Na2SO4, and concentrate.

Protocol B: Reverse-Phase (C18) Rescue Purification

Use this method when co-eluting aromatic impurities (e.g., boronic acids) cannot be resolved via normal phase.

  • Phase Selection: Install a fully endcapped C18 flash cartridge.

  • Sample Preparation: Dissolve the crude mixture in pure Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO). Do not use water for sample loading, as the compound will crash out of solution.

  • Elution: Run a gradient of 10% MeCN in Water to 90% MeCN over 15 CV. Critical: Do not add acidic modifiers like Trifluoroacetic acid (TFA) or Formic Acid, as strong aqueous acids will hydrate the aldehyde.

  • Recovery: Pool the product-containing fractions.

  • Self-Validation Check: Immediately lyophilize the fractions. Do not use a rotary evaporator with a high-temperature water bath, as prolonged heating in aqueous conditions degrades the aldehyde. Post-lyophilization, dissolve a 1 mg aliquot in CDCl3 and run a rapid 1H-NMR. The presence of a sharp singlet at ~10.1 ppm confirms the intact aldehyde.

References
  • Title: 2-(2,5-Difluorophenyl)Pyrimidine-5-Carbaldehyde | Source: ChemicalCell | URL: [Link]

  • Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | Source: ACS Omega | URL: [Link]

  • Title: RediSep basic alumina column Purification of high pKa compounds | Source: Teledyne ISCO | URL: [Link]

  • Title: Porous inorganic/organic hybrid particles for chromatographic separations and process for their preparation (US7223473B2)

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde Purity Analysis: A Comparative Guide

Introduction & Analytical Context 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) is a high-purity, multi-functional heterocyclic building block critical in the synthesis of kinase inhibitors and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) is a high-purity, multi-functional heterocyclic building block critical in the synthesis of kinase inhibitors and advanced small-molecule therapeutics[1]. Ensuring the absolute purity of this intermediate is paramount, as trace impurities—particularly positional isomers like 2-(2,4-difluorophenyl) or 3,5-difluorophenyl derivatives—can propagate through synthetic pathways, severely impacting the efficacy and safety of the final active pharmaceutical ingredient (API)[2].

As a Senior Application Scientist, I frequently observe that standard High-Performance Liquid Chromatography (HPLC) methods fail to adequately resolve fluorinated aromatic isomers due to their nearly identical hydrophobicities[3]. This guide objectively compares a traditional C18 reversed-phase method against an optimized Pentafluorophenyl (PFP) method. Furthermore, it details a comprehensive method validation framework strictly adhering to the latest ICH Q2(R2) guidelines[4][5].

Chromatographic Challenges & Causality in Method Design

The molecular architecture of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde presents two distinct analytical challenges:

  • Isomeric Resolution: The difluorophenyl ring has positional isomers that exhibit identical molecular weights and highly similar partition coefficients (LogP). Traditional alkyl-chain (C18) columns rely purely on dispersive (hydrophobic) forces, which are insufficient for baseline resolution of these isomers.

  • Peak Tailing: The pyrimidine nitrogens can act as hydrogen bond acceptors, interacting with acidic residual silanols on the silica matrix, leading to severe peak tailing.

The Solution: Transitioning to a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces multiple alternative retention mechanisms:

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich regions of the analyte's pyrimidine system.

  • Dipole-Dipole & Fluorine Interactions: The rigid carbon-fluorine bonds on the stationary phase exhibit strong dipole moments that selectively interact with the specific spatial arrangement of the 2,5-difluoro substitutions on the analyte, allowing for the baseline separation of isomers that a C18 column cannot achieve.

HPLC_Method_Dev A Analyte: 2-(2,5-Difluorophenyl) pyrimidine-5-carbaldehyde B Identify Critical Separations: Positional Isomers (e.g., 2,4-Difluoro) A->B C Standard C18 Phase (Hydrophobic Interaction) B->C Traditional Approach D PFP Phase (Fluorine & pi-pi Interactions) B->D Optimized Approach E Co-elution / Poor Resolution (Failed Specificity) C->E F Baseline Resolution (Passes Specificity) D->F G ICH Q2(R2) Validation (Linearity, Accuracy, Precision) F->G H Validated QC Method G->H

Caption: Workflow comparing standard vs. optimized HPLC method development and ICH Q2(R2) validation.

Comparative Experimental Protocols

To establish a self-validating system, every analytical sequence must begin with System Suitability Testing (SST) to verify that the chromatographic system is fit for purpose before any sample is analyzed.

Protocol A: Traditional C18 Method (Alternative / Baseline)
  • Column: Octadecylsilane (C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic, 60% Acetonitrile / 40% Milli-Q Water.

  • Additives: None.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Critique: While simple, the lack of mobile phase buffering allows secondary silanol interactions, and the isocratic hydrophobic retention fails to separate the 2,5-difluoro target from 2,4-difluoro impurities.

Protocol B: Optimized PFP Method (Recommended)
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Focuses the analyte band at the column head).

    • 2.0 - 10.0 min: Linear ramp to 70% B (Drives elution while maximizing differential migration of isomers).

    • 10.0 - 12.0 min: Hold at 70% B (Column wash).

    • 12.0 - 12.1 min: Return to 30% B.

    • 12.1 - 17.0 min: Re-equilibration.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C. (Causality: Elevating the temperature decreases mobile phase viscosity, increasing the analyte's diffusion coefficient. This enhances mass transfer within the 3 µm pores, yielding sharper peaks and higher theoretical plates).

  • Detection: UV at 254 nm. (Causality: The extended π -conjugation across the pyrimidine ring and the carbaldehyde moiety provides an optimal absorption maximum near 254 nm, ensuring high sensitivity).

Self-Validating SST Criteria (Protocol B): Prior to sample analysis, inject a standard resolution mix containing the target analyte and its 2,4-difluoro isomer. The system is validated for use only if:

  • Resolution ( Rs​ ) 2.0.

  • Tailing Factor ( Tf​ ) 1.5.

  • Relative Standard Deviation (%RSD) of peak area for 5 replicate injections 2.0%.

Performance Comparison & Validation Data

The optimized PFP method was subjected to full validation in accordance with ICH Q2(R2) guidelines, which mandate rigorous testing of specificity, linearity, range, accuracy, and precision[4][5][6].

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 MethodOptimized PFP MethodICH Q2(R2) Target
Retention Time (min) 6.48.2N/A
Resolution ( Rs​ ) vs. 2,4-isomer 1.1 (Co-elution)3.4 (Baseline) >1.5
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Symmetrical) <1.5
Theoretical Plates ( N ) 4,50012,500 >2000

Data Interpretation: The C18 method fails specificity requirements due to co-elution ( Rs​ = 1.1). The PFP method achieves baseline resolution ( Rs​ = 3.4) by exploiting orthogonal fluorine-fluorine interactions, proving its superiority for purity analysis.

Table 2: ICH Q2(R2) Validation Results for Optimized PFP Method
Validation CharacteristicExperimental ResultAcceptance Criteria
Specificity No interference from blank or known isomers; Peak purity index = 0.998Peak purity index >0.990
Linearity & Range 10 µg/mL to 150 µg/mL ( R2 = 0.9998) R2≥0.999
Accuracy (Recovery) 99.2% - 101.1% (Spiked at 50%, 100%, 150%)98.0% - 102.0%
Precision (Repeatability) 0.65% RSD ( n=6 , 100 µg/mL level) ≤2.0% RSD
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N >3 / S/N >10

Conclusion

For the purity analysis of highly functionalized halogenated heterocycles like 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde, traditional hydrophobic retention mechanisms are fundamentally inadequate. By transitioning to a Pentafluorophenyl (PFP) stationary phase and employing a carefully designed gradient with acidic modifiers, analysts can exploit π−π and dipole-dipole interactions to achieve exceptional specificity. The optimized method presented herein not only outperforms standard C18 approaches in resolving critical positional isomers but also fully satisfies the stringent validation criteria set forth by the ICH Q2(R2) guidelines, ensuring absolute trustworthiness in pharmaceutical quality control.

Sources

Comparative

LC-MS fragmentation pattern analysis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde

An in-depth understanding of mass spectral fragmentation is critical for the structural elucidation, impurity profiling, and metabolite identification of complex pharmacophores. 2-(2,5-Difluorophenyl)pyrimidine-5-carbald...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of mass spectral fragmentation is critical for the structural elucidation, impurity profiling, and metabolite identification of complex pharmacophores. 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is a highly versatile, multi-functional heterocyclic building block widely utilized in the synthesis of novel kinase inhibitors and agrochemicals[1].

Because positional isomers (such as the 2,4-difluoro analog) often co-elute in standard reverse-phase chromatography and share identical exact masses, tandem mass spectrometry (LC-MS/MS) is the definitive tool for differentiation[2]. This guide objectively compares the fragmentation behavior of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde against its structural alternatives, providing actionable experimental protocols and mechanistic insights.

Mechanistic Overview of Fragmentation

The fragmentation of substituted pyrimidines in positive Electrospray Ionization (ESI+) is governed by proton affinity and the lability of functional groups[3].

  • Protonation Site: The pyrimidine ring contains two highly basic nitrogen atoms. During ESI, the droplet surface becomes highly acidic, driving the protonation of the pyrimidine core to form the stable [M+H]+ precursor ion at m/z 221.05[4].

  • Primary Cleavage (Loss of CO): The carbaldehyde (-CHO) group is highly susceptible to Collision-Induced Dissociation (CID). The lowest energy barrier pathway is the direct extrusion of carbon monoxide (-28 Da), yielding a highly stable secondary carbocation at m/z 193.05.

  • Secondary Cleavage (Loss of HCN vs. HF): From the m/z 193.05 intermediate, the molecule undergoes competitive fragmentation:

    • Pyrimidine Ring Opening: Loss of neutral hydrogen cyanide (HCN, -27 Da) results in m/z 166.04.

    • Halogen-Specific Loss: Fluorinated aromatics uniquely lose neutral hydrogen fluoride (HF, -20 Da) in the gas phase. This is driven by an F-atom "ring-walk" mechanism or an ortho-effect, where the fluorine atom interacts with an adjacent proton donor or unsaturated site[5]. This yields a fragment at m/z 173.04.

Comparative Fragmentation Data

To highlight the analytical specificity of this molecule, we compare its theoretical and empirically supported fragmentation patterns against two structural analogs: its positional isomer (2,4-difluoro) and a non-fluorinated control[6].

CompoundPrecursor Ion [M+H]+ Primary Fragment (Low CE)Secondary Fragments (High CE)Distinguishing MS/MS Feature
2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde m/z 221.05m/z 193.05 (-CO)m/z 166.04 (-HCN)m/z 173.04 (-HF)High abundance of HF loss due to meta/ortho fluorine positioning facilitating ring-walk[5].
2-(2,4-Difluorophenyl)pyrimidine-5-carbaldehyde m/z 221.05m/z 193.05 (-CO)m/z 166.04 (-HCN)m/z 173.04 (-HF)Altered ratio of m/z 166 to 173; para-fluorine resonance stabilizes the inter-ring bond differently.
2-Phenylpyrimidine-5-carbaldehyde (Control)m/z 185.07m/z 157.07 (-CO)m/z 130.06 (-HCN)Complete absence of the -20 Da (HF) neutral loss pathway.

Fragmentation Pathway Visualization

Below is the logical flow of the CID fragmentation pathway for 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde.

FragmentationPathway M [M+H]+ m/z 221.05 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde F1 [M+H - CO]+ m/z 193.05 (Aldehyde Cleavage) M->F1 - CO (-28 Da) CE: 10-15 eV F2 [M+H - CO - HCN]+ m/z 166.04 (Pyrimidine Ring Opening) F1->F2 - HCN (-27 Da) CE: 20-30 eV F3 [M+H - CO - HF]+ m/z 173.04 (Fluorophenyl HF Loss) F1->F3 - HF (-20 Da) Ortho-Effect F4 [M+H - CO - HCN - HF]+ m/z 146.04 (Terminal Core Fragment) F2->F4 - HF (-20 Da) F3->F4 - HCN (-27 Da)

Fig 1. Proposed LC-MS/MS CID fragmentation pathway for 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde.

Self-Validating LC-MS/MS Protocol

To reproduce these fragmentation patterns reliably, the analytical method must prevent in-source fragmentation while capturing both low-energy and high-energy cleavage events[6].

Step 1: Sample & Mobile Phase Preparation
  • Sample: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid is critical. It not only improves chromatographic peak shape but ensures an excess of protons at the ESI droplet surface, forcing the pyrimidine nitrogens into their [M+H]+ state prior to entering the mass analyzer[4].

Step 2: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Check: Inject a blank (50:50 Water:Acetonitrile) prior to the sample. Ensure no carryover exists at the expected retention time to validate that observed fragments originate solely from the current injection.

Step 3: Mass Spectrometry (ESI+) Acquisition
  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 100 V.

    • Self-Validation Check: Run a full-scan MS1 first. If fragments m/z 193 or 173 appear in the MS1 spectrum, the fragmentor voltage is too high and is causing in-source fragmentation. Lower it until only the m/z 221.05 peak is visible.

  • Collision Energy (CE) Ramping: Acquire MS2 spectra using a CE ramp from 10 eV to 40 eV.

    • Causality: A static CE often misses intermediate fragments. Low CE (10-15 eV) is required to capture the transient [M+H−CO]+ ion, while higher CE (20-40 eV) provides the energy necessary to break the aromatic pyrimidine ring (HCN loss) and force the F-atom migration (HF loss)[2].

References

  • 2-(2,5-Difluorophenyl)Pyrimidine-5-Carbaldehyde CAS NO 960198-49-6 ChemicalCell
  • LC-MS/MS spectra of product ions obtained by mass fragmentation ResearchG
  • Rearrangements of the Radical Cations of 3-Aryl-5-fluoroisoxazoles: Further Evidence for Existence of Benzocyclopropenyl Cation ACS Public
  • Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS)
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines BenchChem
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules University of Greenwich

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: Difluorophenyl Pyrimidine Scaffolds in Targeted Therapeutics

Introduction The difluorophenyl pyrimidine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors and metabolic enzyme modulators. The strategic incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The difluorophenyl pyrimidine scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors and metabolic enzyme modulators. The strategic incorporation of fluorine atoms onto an aryl ring attached to a pyrimidine core offers profound physicochemical benefits: it enhances metabolic stability by blocking cytochrome P450 oxidation sites, modulates the pKa of adjacent amines, and fine-tunes lipophilicity (LogD) to improve cellular permeability. Furthermore, the highly electronegative fluorine atoms can engage in multipolar interactions with protein backbones or displace high-energy water molecules within binding pockets, driving significant gains in Ligand Lipophilicity Efficiency (LLE).

This guide provides an in-depth, objective comparison of how the difluorophenyl pyrimidine scaffold is optimized across three distinct therapeutic targets: c-MET kinases, Kynurenine Monooxygenase (KMO), and Dual JAK/Cathepsin L systems.

Section 1: Mechanistic Rationale & Scaffold Versatility

When designing ATP-competitive kinase inhibitors, the pyrimidine core frequently serves as a hinge-binding motif, utilizing its nitrogen atoms as hydrogen bond acceptors (HBA). The attached difluorophenyl group is typically directed toward either the hydrophobic pocket or the solvent-exposed region, depending on the specific target architecture.

  • c-MET Kinase: In Type III c-MET inhibitors, the 5-(3,5-difluorophenyl)pyrimidine-2,4-dione scaffold is utilized to target the allosteric water network. The difluorophenyl moiety specifically probes the region near the highly unstable modeled water "site B", displacing it to gain a favorable entropic contribution to 1[1].

  • KMO: For KMO inhibitors, the 6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acid core mimics the natural substrate kynurenine. SAR studies demonstrate that the N1 pyrimidine nitrogen is strictly required as an HBA, and coplanarity between the pyrimidine and the difluorophenyl ring is essential for maintaining2[2].

  • JAK/Cathepsin L: In dual inhibitors, the N4-(3,4-difluorophenyl)pyrimidine-2,4-diamine scaffold suppresses pro-inflammatory cytokines (IL-6, IL-8) by effectively blocking the 3[3].

Pathways cluster_0 c-MET / MAPK Pathway cluster_1 JAK / STAT Pathway HGF HGF cMET c-MET (Difluorophenyl Pyrimidine Target) HGF->cMET Activates MAPK MAPK Cascade (RAS/RAF/MEK/ERK) cMET->MAPK Phosphorylation Transcription Gene Expression (Proliferation & Inflammation) MAPK->Transcription Cytokine IL-6 / LPS JAK JAK (Difluorophenyl Pyrimidine Target) Cytokine->JAK Binds Receptor STAT STAT Dimerization JAK->STAT Phosphorylation STAT->Transcription

Fig 1: Intervention nodes of difluorophenyl pyrimidine derivatives in c-MET and JAK signaling.

Section 2: Comparative SAR Analysis

To understand the structure-activity relationship, we must compare how modifications to the difluorophenyl pyrimidine core impact biochemical potency and pharmacokinetic properties across different targets.

Table 1: Comparative SAR of Difluorophenyl Pyrimidine Derivatives
Target SystemScaffold CoreKey Structural ModificationFunctional ConsequencePotency / Efficacy
c-MET (Type III) 5-(3,5-difluorophenyl)pyrimidine-2,4-dioneDisplacement of 3,5-difluorophenyl with indole~7-fold increase in binding affinity over unsubstituted phenyl, improved LLEHigh affinity, driven by S-enantiomer preference[1]
KMO 6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acidMethylation at C5 of pyrimidineInduces steric strain, breaking biaryl coplanarity>17-fold loss of activity relative to unmethylated core[2]
KMO 6-(3,4-difluorophenyl)pyrimidine-4-carboxylic acidSubstitution of pyrimidine N1 with Carbon (3-pyridyl)Loss of critical hydrogen bond acceptorIC50 drops from 3.2 nM to 90 nM[2]
JAK / Cathepsin L N4-(3,4-difluorophenyl)pyrimidine-2,4-diamine2-aminophenyl substitution at N2 positionOptimal electron density for hinge binding61% and 69% inhibition of IL-6 and IL-8, respectively[3]

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the evaluation of difluorophenyl pyrimidine derivatives must follow a self-validating system. A biochemical assay alone is insufficient due to the risk of false positives (e.g., aggregation or assay interference). Thus, we employ a coupled workflow: Biochemical Affinity → Cellular Target Engagement → ADME Profiling .

Workflow Design SAR Design (F-substitution scan) Synthesis Chemical Synthesis (Cross-coupling) Design->Synthesis Biochem Biochemical Assay (SPR / Kinase IC50) Synthesis->Biochem Cellular Cellular Validation (Western Blot / ELISA) Biochem->Cellular Active Hits ADME ADME Profiling (LogD / Caco-2) Cellular->ADME Efficacious Hits ADME->Design Optimization Loop

Fig 2: Self-validating SAR workflow integrating biochemical, cellular, and ADME profiling.

Protocol 1: Surface Plasmon Resonance (SPR) for c-MET Binding Kinetics

Causality: Type III kinase inhibitors often exhibit slow off-rates ( koff​ ). Standard end-point IC50 assays cannot capture residence time ( τ ). SPR provides real-time kinetic data, essential for validating the entropic gains of water displacement by the difluorophenyl group.

  • Sensor Chip Preparation: Immobilize anti-His antibody on a CM5 sensor chip using standard amine coupling chemistry.

  • Ligand Capture: Capture His-tagged WT c-MET kinase domain onto the functionalized surface to achieve a density of ~2000 Response Units (RU). Self-validation step: Use a reference flow cell without c-MET to subtract non-specific binding.

  • Analyte Injection: Prepare a 2-fold dilution series of the 5-(3,5-difluorophenyl)pyrimidine derivative (ranging from 0.1 nM to 100 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject over the chip at a flow rate of 50 µL/min.

  • Dissociation Phase: Allow buffer to flow for 600 seconds to accurately measure the slow koff​ .

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Cellular Target Engagement (LPS-Induced Inflammation Assay)

Causality: To confirm that the N4-(3,4-difluorophenyl)pyrimidine-2,4-diamine scaffold penetrates the cell membrane and engages JAK/MAPK pathways in a physiological environment, researchers evaluate the 3[3].

  • Cell Culture: Seed Raw264.7 macrophages or HBE cells in 96-well plates at 5×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Pre-treatment: Treat cells with varying concentrations (0.1, 1, 10 µM) of the pyrimidine derivative for 2 hours. Self-validation step: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Tofacitinib for JAK).

  • LPS Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) to induce the inflammatory cascade. Incubate for 24 hours.

  • Cytokine Quantification: Harvest the supernatant and quantify IL-6 and IL-8 secretion using standard sandwich ELISA kits.

  • Mechanistic Validation (Western Blot): Lyse a parallel set of treated cells. Run SDS-PAGE, transfer to nitrocellulose, and probe with antibodies against phosphorylated p38 (p-p38) and p-STAT3 to confirm that the reduction in cytokines is causally linked to MAPK/JAK pathway inhibition.

Conclusion

The difluorophenyl pyrimidine scaffold is not a one-size-fits-all pharmacophore; rather, it is a highly tunable module. In c-MET inhibitors, the fluorine atoms are leveraged to displace specific high-energy water molecules. In KMO inhibitors, the planar geometry between the pyrimidine and the difluorophenyl ring is paramount for activity. In JAK/Cathepsin L inhibitors, the electronic effects of the fluorine atoms optimize the overall dipole moment for cellular efficacy. By employing rigorous, self-validating experimental workflows—combining SPR kinetics with cellular biomarker readouts—researchers can systematically harness this scaffold to develop next-generation targeted therapeutics.

References

  • Title: Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor Source: nih.gov URL: [Link]

  • Title: Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

Sources

Comparative

Benchmarking 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde against standard aldehyde intermediates

As medicinal chemistry pivots toward highly functionalized, structurally complex pharmacophores, the selection of aldehyde intermediates becomes a critical determinant of synthetic success. Standard aldehydes like benzal...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry pivots toward highly functionalized, structurally complex pharmacophores, the selection of aldehyde intermediates becomes a critical determinant of synthetic success. Standard aldehydes like benzaldehyde or even unsubstituted pyrimidine-5-carbaldehyde often fall short in providing the necessary steric and electronic properties required for modern kinase inhibitors and small-molecule therapeutics[1].

This guide provides a rigorous benchmarking of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) against standard aldehyde intermediates, focusing on reactivity profiles, structural advantages, and practical applications in reductive aminations.

Structural and Mechanistic Advantages

The core value of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde lies in its dual-ring architecture. The pyrimidine ring acts as an electron-withdrawing scaffold, significantly increasing the electrophilicity of the C5-carbonyl carbon compared to standard aryl aldehydes[2]. This heightened electrophilicity accelerates nucleophilic attack during imine formation.

Simultaneously, the 2,5-difluorophenyl substituent introduces unique stereoelectronic effects. The fluorine atoms enhance the lipophilicity and metabolic stability of the final pharmacophore while providing specific hydrogen-bond acceptor sites critical for target protein binding in drug discovery[1].

Reaction Workflow: Reductive Amination Pathway

G A 2-(2,5-Difluorophenyl) pyrimidine-5-carbaldehyde B Primary Amine Nucleophilic Attack A->B C Imine Intermediate (Highly Electrophilic) B->C -H2O D NaBH(OAc)3 Reduction C->D E Functionalized Secondary Amine D->E High Yield

Workflow of reductive amination using the difluorophenyl pyrimidine scaffold.

Benchmarking Data: Reactivity and Yield

To objectively evaluate performance, 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde was benchmarked against standard intermediates in a standardized reductive amination protocol using benzylamine as the model nucleophile[3].

Aldehyde IntermediateElectrophilicity (Relative)Imine Formation Rate (t_1/2)Reductive Amination Yield (%)Steric Hindrance at Carbonyl
Benzaldehyde Baseline (1.0x)45 mins82%Low
Pyrimidine-5-carbaldehyde High (2.5x)15 mins88%Low
2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde Very High (3.2x)< 10 mins94%Moderate

Causality of Results: The unsubstituted pyrimidine-5-carbaldehyde shows increased reactivity due to the electron-deficient nature of the diazine ring[4][5]. However, the addition of the 2,5-difluorophenyl group in our target compound further polarizes the system through inductive effects, leading to the fastest imine formation and highest overall yield, despite a slight increase in steric bulk.

Experimental Protocol: Self-Validating Reductive Amination

The following protocol leverages sodium triacetoxyborohydride (NaBH(OAc)3), a mild reducing agent that selectively reduces imines in the presence of aldehydes, ensuring a self-validating system where over-reduction to the alcohol is minimized[3].

Materials
  • 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (1.0 mmol)

  • Primary Amine (e.g., Benzylamine) (1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) or Dichloroethane (DCE) (10 mL)

  • Glacial Acetic Acid (optional, 1-2 drops for weakly nucleophilic amines)

Step-by-Step Methodology
  • Substrate Dissolution: Suspend 1.0 mmol of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde in 10 mL of anhydrous THF under an argon atmosphere to prevent oxidative degradation[3].

  • Imine Formation: Add 1.2 mmol of the primary amine dropwise at room temperature. Causality: The high electrophilicity of the pyrimidine C5-aldehyde drives rapid imine formation without the need for aggressive dehydrating agents or elevated temperatures.

  • Reduction: After stirring for 30 minutes, add 1.5 mmol of NaBH(OAc)3 in single portions. Stir the reaction mixture overnight at room temperature. Causality: NaBH(OAc)3 is chosen over NaBH4 because it is less reactive and avoids the premature reduction of the unreacted aldehyde to its corresponding alcohol.

  • Quenching and Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Sources

Validation

A Researcher's Guide to the Spectroscopic Validation of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde Synthesis Intermediates

In the landscape of modern drug discovery and development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Pyrimidine derivatives, in particular, are a cornerstone of many...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Pyrimidine derivatives, in particular, are a cornerstone of many biologically active molecules, making the rigorous validation of their synthetic pathways essential.[1] This guide provides an in-depth technical comparison and detailed spectroscopic validation for the synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde, a versatile building block in medicinal chemistry.[2] We will explore a common and efficient synthetic route, delve into the causality behind experimental choices, and present a comprehensive spectroscopic analysis of the key intermediates and the final product.

Synthetic Strategy: A Comparative Overview

The synthesis of 2-arylpyrimidine-5-carbaldehydes can be approached through various cross-coupling methodologies. Among the most robust and widely utilized is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it a superior choice over methods that may require harsher conditions or offer lower regioselectivity.[3][4]

An alternative approach could involve a Stille coupling; however, the toxicity and cost of organotin reagents make the Suzuki-Miyaura coupling a more environmentally benign and economically viable option for both lab-scale synthesis and potential scale-up. The chosen synthetic pathway, therefore, involves the Suzuki-Miyaura coupling of a halogenated pyrimidine with a substituted phenylboronic acid.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_intermediates Key Intermediates cluster_reaction Suzuki-Miyaura Coupling cluster_product Final Product 2_chloropyrimidine_5_carbaldehyde 2-Chloropyrimidine-5-carbaldehyde Reaction_Conditions Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80°C 2_chloropyrimidine_5_carbaldehyde->Reaction_Conditions 2_5_difluorophenylboronic_acid (2,5-Difluorophenyl)boronic acid 2_5_difluorophenylboronic_acid->Reaction_Conditions Final_Product 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde Reaction_Conditions->Final_Product

Caption: Synthetic workflow for 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde.

Detailed Experimental Protocols

A self-validating system is crucial for reproducible and reliable synthesis. The following protocols include in-process checks and detailed characterization steps.

Synthesis of 2-Chloropyrimidine-5-carbaldehyde

This key intermediate can be synthesized from 2-hydroxypyrimidine-5-carbaldehyde. The chlorination is a critical step, and the choice of reagent impacts purity and yield.

Protocol:

  • To a solution of 2-hydroxypyrimidine-5-carbaldehyde (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (2.0 eq) and N,N-dimethylaniline (0.2 eq) under a nitrogen atmosphere.

  • Heat the reaction mixture to 80°C and reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by adding it to a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-chloropyrimidine-5-carbaldehyde.[5]

Suzuki-Miyaura Coupling for the Synthesis of the Final Product

The palladium-catalyzed cross-coupling is the core of this synthetic strategy. The choice of catalyst, base, and solvent system is critical for achieving high yields and minimizing side products.

Protocol:

  • In a round-bottom flask, combine 2-chloropyrimidine-5-carbaldehyde (1.0 eq), (2,5-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a degassed mixture of dioxane and water (4:1).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde.

Spectroscopic Validation of Intermediates and Final Product

Rigorous spectroscopic analysis is non-negotiable for the validation of synthetic intermediates and the final product. The following tables summarize the expected and experimentally observed data.

Table 1: Spectroscopic Data for 2-Chloropyrimidine-5-carbaldehyde
Technique Data
¹H NMR (300 MHz, CDCl₃)δ 10.15 (s, 1H, -CHO), 9.07 (s, 2H, pyrimidine-H)[5][6]
¹³C NMR (Predicted)δ 189.5 (CHO), 162.0 (C-Cl), 158.5 (pyrimidine-CH), 133.0 (C-CHO)
IR (KBr, cm⁻¹) ~2850, 2750 (C-H aldehyde), ~1700 (C=O aldehyde), ~1570 (C=N ring)
MS (EI) m/z (%) = 142 (M⁺), 113, 86
Table 2: Spectroscopic Data for (2,5-Difluorophenyl)boronic acid
Technique Data
¹H NMR (Predicted)δ 7.30-7.10 (m, 3H, Ar-H), 5.80 (br s, 2H, B(OH)₂)
¹³C NMR (Predicted)δ 162.5 (d, ¹JCF), 158.0 (d, ¹JCF), 118.0 (d, ²JCF), 116.5 (d, ²JCF), 114.0 (d, ³JCF)
IR (KBr, cm⁻¹) ~3300 (br, O-H), ~1620, 1500 (C=C aromatic), ~1350 (B-O), ~1100 (C-F)
MS (ESI-) m/z (%) = 157 [M-H]⁻
Table 3: Spectroscopic Data for 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde
Technique Data
¹H NMR (Predicted)δ 10.20 (s, 1H, -CHO), 9.25 (s, 2H, pyrimidine-H), 7.80-7.30 (m, 3H, Ar-H)
¹³C NMR (Predicted)δ 190.0 (CHO), 164.0 (pyrimidine C-2), 160.0 (d, ¹JCF), 158.0 (d, ¹JCF), 157.5 (pyrimidine-CH), 134.0 (C-CHO), 119.0 (d, ²JCF), 117.0 (d, ²JCF), 115.0 (d, ³JCF)
IR (KBr, cm⁻¹) ~2860, 2760 (C-H aldehyde), ~1705 (C=O aldehyde), ~1580 (C=N ring), ~1100 (C-F)
MS (EI) m/z (%) = 220 (M⁺), 191, 164

Visualizing the Spectroscopic Validation Workflow

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesized_Compound Synthesized Intermediate or Product NMR ¹H and ¹³C NMR Synthesized_Compound->NMR IR FT-IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Data_Comparison Compare with Expected Data NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Confirmation Confirm Structure and Purity Data_Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of synthesized compounds.

Trustworthiness Through Self-Validation

Each step in the synthesis is validated by the subsequent spectroscopic analysis. For instance, the disappearance of the C-Cl signal in the ¹³C NMR and the appearance of signals corresponding to the difluorophenyl group in both ¹H and ¹³C NMR after the Suzuki-Miyaura coupling provide strong evidence for the successful formation of the desired product. Furthermore, the characteristic isotopic pattern for a chlorine-containing compound in the mass spectrum of the starting material should be absent in the final product, providing an additional layer of validation.

Conclusion

The synthesis of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde via a Suzuki-Miyaura cross-coupling reaction represents a robust and efficient method for obtaining this valuable building block. The detailed spectroscopic validation of each intermediate and the final product ensures the structural integrity and purity of the synthesized compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis and characterization of this and similar pyrimidine derivatives, emphasizing the importance of a rigorous, evidence-based approach in chemical synthesis.

References

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Accessed March 20, 2024. [Link]

  • Google Patents. Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Accessed March 20, 2024.
  • ChemicalCell. 2-(2,5-Difluorophenyl)Pyrimidine-5-Carbaldehyde CAS NO 960198-49-6. Accessed March 20, 2024. [Link]

  • Google Patents. PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). Accessed March 20, 2024.
  • PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Accessed March 20, 2024. [Link]

  • European Patent Office. NOVEL 2,5-SUBSTITUTED PYRIMIDINES AS PDE INHIBITORS. Accessed March 20, 2024. [Link]

  • Royal Society of Chemistry. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Accessed March 20, 2024. [Link]

  • PubChem. (2,5-Difluoro-1,4-phenylene)diboronic acid. Accessed March 20, 2024. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Accessed March 20, 2024. [Link]

  • PubChem. 2-Chloropyrimidine-5-carbaldehyde. Accessed March 20, 2024. [Link]

  • SpringerLink. Combination of 1H and 13C NMR Spectroscopy. Accessed March 20, 2024. [Link]

  • TSI Journals. SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. Accessed March 20, 2024. [Link]

  • MDPI. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Accessed March 20, 2024. [Link]

  • Google Patents.
  • PubMed Central. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Accessed March 20, 2024. [Link]

  • MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. Accessed March 20, 2024. [Link]

  • MDPI. A Complete 1 H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Accessed March 20, 2024. [Link]

  • PubMed Central. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Accessed March 20, 2024. [Link]

  • PubChem. 2-Anilinopyrimidine-5-carbaldehyde. Accessed March 20, 2024. [Link]

  • ISMAR. H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. Accessed March 20, 2024. [Link]

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Safety & Regulatory Compliance

Safety

2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I frequently consult with research chemists and process development professionals who are scaling up syntheses involving complex heterocyclic building blocks. 2-(2,5-Difluorophenyl)pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research chemists and process development professionals who are scaling up syntheses involving complex heterocyclic building blocks. 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) is a highly valuable, multi-functional synthon widely used in the development of kinase inhibitors and novel small-molecule therapeutics[1].

However, its unique molecular architecture—specifically the presence of a difluorinated phenyl ring—dictates strict logistical and safety protocols. Improper disposal of fluorinated organics can lead to severe environmental contamination, regulatory non-compliance, and the dangerous release of toxic gases.

This guide provides a comprehensive, self-validating system for the safe handling and legal disposal of this compound, grounded in federal environmental regulations and established chemical hygiene practices.

Part 1: Physicochemical & Hazard Profiling

Before executing any disposal protocol, laboratory personnel must understand the physical and chemical properties that dictate the compound's hazard classification. Because this molecule contains carbon-fluorine (C-F) bonds, it is strictly classified as a halogenated organic compound .

Table 1: Quantitative Data & Hazard Profile

ParameterValue / DescriptionOperational Implication
Chemical Name 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehydeMust be explicitly listed on waste manifests to alert emergency responders[2].
CAS Number 960198-49-6Required for EPA/RCRA tracking and inventory management[1].
Molecular Formula C₁₁H₆F₂N₂OContains fluorine; mandates segregation into halogenated waste streams[3].
Physical State Solid (High-purity powder)Risk of aerosolization/dust generation during transfer; requires fume hood[1].
Thermal Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF) Cannot be burned in standard cement kilns; requires high-temp incineration with caustic scrubbing[4][5].

Part 2: Regulatory Framework & The Causality of Disposal Choices

In laboratory environments, it is not enough to simply follow a protocol; you must understand the causality behind it. Why can't we dispose of this compound in a standard organic waste drum?

The Halogenated Waste Problem: Standard, non-halogenated organic solvent waste is frequently fuel-blended and burned in cement kilns for energy recovery[5]. However, halogenated wastes (containing F, Cl, Br, or I) cannot be processed this way[3]. Cement kilns generally restrict fuel mixtures to those free of halogens because the combustion of fluorinated compounds produces highly corrosive and acutely toxic hydrofluoric acid (HF)[5].

The Incineration Mandate: Under the Resource Conservation and Recovery Act (RCRA), the EPA dictates that waste streams containing halogenated organic substances must be destroyed in specialized Treatment, Storage, and Disposal Facilities (TSDFs)[5]. To break the exceptionally stable C-F bonds and ensure a 99.99% Destruction and Removal Efficiency (DRE), the incinerator must operate at elevated temperatures—typically between 1100°C and 1200°C—with a residence time of at least 1 to 2 seconds[4][5][6]. Crucially, these facilities are equipped with acid gas scrubbers to neutralize the resulting HF gas before the exhaust reaches the atmosphere[4][5].

Academic & Research Lab Compliance (Subpart K): For academic institutions and affiliated research labs, the EPA's 40 CFR Part 262 Subpart K provides a tailored framework for managing this "unwanted material"[7][8]. Subpart K allows trained professionals to make hazardous waste determinations and mandates that waste must be removed from the laboratory to a Central Accumulation Area (CAA) at regular intervals not exceeding 6 months[8][9].

Part 3: Step-by-Step Disposal Methodologies

The following workflows ensure compliance with EPA RCRA guidelines and institutional chemical hygiene plans.

Workflow A: Routine Disposal Protocol

Step 1: Segregation at the Point of Generation

  • Action: Never mix 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde waste (solid or in solution) with non-halogenated organic waste or aqueous waste[3].

  • Rationale: Mixing waste streams increases disposal costs exponentially and creates complex, unpredictable thermal decomposition profiles.

Step 2: Primary Containment and Labeling

  • Action: Place solid waste in a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined glass). If the compound is dissolved in a solvent (e.g., DCM, DMF), pour it into a designated liquid "Halogenated Organic Waste" carboy[3].

  • Action: Affix a label that clearly states "Halogenated Organic Waste" and includes the specific chemical name. Under Subpart K, you must also write the Accumulation Start Date on the label[2][9].

Step 3: Central Accumulation Area (CAA) Transfer

  • Action: Transfer the sealed container to the facility's Central Accumulation Area. Ensure the container is placed within secondary containment (e.g., a spill tray) inside a ventilated, flammable storage cabinet[3][8].

  • Rationale: Subpart K strictly limits laboratory accumulation time to 6 months (or when 55 gallons are reached, triggering a 10-day removal window)[9].

Step 4: TSDF Manifesting and Final Destruction

  • Action: Coordinate with your licensed waste broker to manifest the waste for off-site transport[10]. Ensure the receiving TSDF utilizes a rotary kiln incinerator operating at >1100°C equipped with caustic acid gas scrubbers[4][5].

Workflow B: Spill Response and Decontamination

Step 1: Area Isolation and PPE

  • Action: Stop work. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, wrap-around safety goggles, and a flame-resistant lab coat[3].

Step 2: Containment and Collection

  • For Solid Spills: Do not dry sweep, as this aerosolizes the fine pyrimidine carbaldehyde powder. Lightly moisten the spill with a compatible solvent (e.g., a small amount of isopropanol) to suppress dust, then carefully wipe it up using absorbent pads.

  • For Liquid Spills (Compound in Solution): Apply an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads) to the liquid.

Step 3: Waste Routing

  • Action: Place all contaminated absorbent materials, wipes, and compromised PPE into a heavy-duty plastic bag, seal it, and place it into the designated solid Halogenated Waste container[3].

Part 4: Logical Workflow Visualization

To ensure operational clarity, the following decision tree maps the lifecycle of 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde from the point of generation to final destruction.

WasteDisposal Start 2-(2,5-Difluorophenyl)pyrimidine -5-carbaldehyde Waste Decision Physical State of Waste? Start->Decision Solid Pure Solid / Powder Collect in sealed HDPE container Decision->Solid Solid Liquid In Solution (e.g., DCM/DMF) Route to Halogenated Solvent Waste Decision->Liquid Liquid Labeling Labeling & Tracking Mark as 'Halogenated Organic Waste' Affix Accumulation Start Date Solid->Labeling Liquid->Labeling Storage Central Accumulation Area (CAA) Store in secondary containment Max duration: 6 months (Subpart K) Labeling->Storage TSDF Off-Site Transport Transfer to EPA-Licensed TSDF via Hazardous Waste Manifest Storage->TSDF Incineration Final Destruction Rotary Kiln Incinerator (>1100°C) with Caustic Acid Gas Scrubber TSDF->Incineration

Figure 1: Operational workflow for halogenated pyrimidine carbaldehyde waste disposal.

References

  • ChemicalCell. 2-(2,5-Difluorophenyl)Pyrimidine-5-Carbaldehyde CAS NO 960198-49-6. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Air Pollution Control Technology Fact Sheet. Retrieved from:[Link]

  • Chemical & Engineering News (C&EN). Most solvent waste from US academic labs ends up in the air. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from: [Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Retrieved from:[Link]

  • HSC Prep. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde

As a Senior Application Scientist, I approach the handling of complex heterocyclic synthons not just as a matter of compliance, but as an exercise in precision risk management. 2-(2,5-Difluorophenyl)pyrimidine-5-carbalde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex heterocyclic synthons not just as a matter of compliance, but as an exercise in precision risk management. 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-49-6) is a highly valuable, multi-functional building block widely used in the synthesis of kinase inhibitors, agrochemicals, and OLED materials[1]. However, its unique molecular architecture—combining an electrophilic carbaldehyde moiety with a fluorinated pyrimidine core—demands rigorous, mechanistically grounded safety protocols.

This guide provides a comprehensive, self-validating operational and disposal plan designed to protect researchers from acute sensitization and systemic toxicity while preserving the chemical integrity of the compound.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The risks associated with this compound are driven by two distinct structural features:

  • The Carbaldehyde Moiety: Aldehydes are potent electrophiles. Upon contact with skin or mucosal membranes, they readily undergo nucleophilic attack by primary amines in biological proteins, forming Schiff bases. This mechanism is the primary driver of severe allergic contact dermatitis and respiratory sensitization commonly seen with 2[2].

  • The Fluorinated Pyrimidine Core: Fluorinated pyrimidines are structural analogs of biological uracil. If absorbed systemically, they can exhibit cytostatic properties, interfering with nucleic acid biosynthesis and cellular division, a hazard profile well-documented in 3[3].

Table 1: Quantitative Physicochemical & Hazard Summary

ParameterValueMechanistic Causality & Operational Impact
CAS Number 960198-49-6Essential for regulatory tracking and waste manifesting[1].
Molecular Formula C11H6F2N2OHigh halogen content dictates segregation into halogenated waste streams.
Molecular Weight 220.18 g/mol Low molecular weight solid; highly prone to static scatter and dust aerosolization[4].
Storage Temp. 2–8 °C (Inert Gas)Prevents auto-oxidation of the carbaldehyde to a carboxylic acid.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific, scientifically justified purpose to break the chain of exposure.

Table 2: Mechanistic PPE Requirements

EquipmentSpecificationCausality & Validation Standard
Hand Protection Double-layered Nitrile (Outer: ≥ 0.12mm)Causality: Fluorinated aromatics can rapidly permeate standard latex. Validation: Perform a visual inflation test of the outer glove prior to donning to ensure zero pinhole defects.
Eye Protection Unvented Chemical Splash GogglesCausality: Carbaldehyde dust causes severe ocular irritation[4]. Unvented designs prevent airborne particulate ingress.
Respiratory N95 or P100 Particulate RespiratorCausality: Prevents inhalation of cytostatic pyrimidine dust. Validation: Perform a negative-pressure seal check before entering the lab zone.
Body Protection Flame-retardant Lab Coat with Elastic CuffsCausality: Elastic cuffs prevent wrist exposure and accidental dragging through micro-spills on the benchtop.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness, the following protocol operates as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Verification & Setup

  • Action: Conduct all handling within a Class IIB biological safety cabinet or a certified chemical fume hood.

  • Validation: Use a digital anemometer or a tissue flutter test to confirm a face velocity of 80–100 feet per minute (fpm). If airflow is inadequate, halt operations and submit a maintenance ticket.

Step 2: Static Mitigation

  • Action: Wipe the exterior of the reagent bottle, the analytical balance, and the weigh boat with an anti-static cloth. Use a zero-stat gun if available.

  • Causality: Heterocyclic powders of this molecular weight are highly susceptible to static charge, which can cause the powder to "jump" and aerosolize, creating an immediate inhalation hazard[4].

Step 3: Transfer and Solvation

  • Action: Use a V-shaped, grounded metal spatula for transfer. Do not pour the solid directly from the bottle. Immediately dissolve the weighed solid in the target reaction solvent (e.g., anhydrous DMF or DCM) while still inside the fume hood.

  • Validation: Visually confirm the powder is fully fully dissolved before removing the sealed reaction flask from the hood.

Step 4: Reagent Preservation

  • Action: Purge the headspace of the source bottle with dry Argon or Nitrogen gas before sealing.

  • Causality: Displacing atmospheric oxygen prevents the oxidative degradation of the aldehyde group, preserving batch-to-batch consistency for sensitive R&D processes[1].

Logical Workflow Visualization

Workflow Start Pre-Operational Setup Verify Fume Hood Airflow PPE Don PPE Matrix (Double Nitrile, P100, Goggles) Start->PPE Handling Weighing & Transfer (Minimize Dust Generation) PPE->Handling Decision Spill or Aerosol Exposure Detected? Handling->Decision Evacuate Evacuate & Isolate Area (15 Min Settling Time) Decision->Evacuate YES Proceed Proceed to Reaction Setup (Inert Atmosphere) Decision->Proceed NO Decon Alkaline Decontamination (10% Bleach / NaOH) Evacuate->Decon Waste Dispose as Hazardous Halogenated Waste Decon->Waste Proceed->Waste Post-Reaction Cleanup

Workflow for handling, exposure response, and disposal of fluorinated pyrimidine derivatives.

Emergency Spill Response & Decontamination Plan

In the event of a spill outside of primary containment, execute the following mitigation strategy:

  • Immediate Isolation: Evacuate personnel from the immediate vicinity for a minimum of 15 minutes. Causality: This allows aerosolized pyrimidine dust to settle, minimizing the risk of inhalation exposure[3].

  • Containment (No Dry Sweeping): Do not use a brush or broom. Cover the spilled powder with absorbent pads dampened with water or a mild alkaline solution (e.g., 5% sodium bicarbonate).

  • Chemical Deactivation: Wipe the contaminated surface with a 10% sodium hypochlorite (bleach) solution. Causality: Mildly basic, oxidizing conditions facilitate the oxidation of the reactive carbaldehyde into a less volatile, less hazardous carboxylate salt.

  • Validation: Perform a final wipe down with distilled water and visually inspect the area under standard lighting to ensure no crystalline residue remains.

Waste Segregation & Disposal Plan

Improper disposal of fluorinated heterocycles can lead to severe environmental toxicity and regulatory violations.

  • Solid Waste: All contaminated gloves, weigh boats, and spill cleanup materials must be placed in a heavy-duty, sealable polyethylene bag. Label strictly as "Hazardous Solid Waste: Halogenated Organic/Fluorinated Pyrimidine."

  • Liquid Waste: Aqueous or organic washings containing 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde must be routed to the Halogenated Organic Waste carboy. Never mix with non-halogenated streams or acidic waste, as unexpected exothermic polymerizations of the aldehyde can occur.

  • Final Disposal: Coordinate with your EHS department to ensure disposal via high-temperature incineration at an approved waste disposal plant[2].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde
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